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  • Product: 3-bromo-4-piperazinobenzoic acid
  • CAS: 1131594-67-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Bromo-4-piperazinobenzoic Acid: A Technical Guide to Molecular Weight, logP, and pKa Determination

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for hit-to-lead optimization. 3-Bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for hit-to-lead optimization. 3-Bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6) is a highly versatile scaffold featuring a halogenated phenyl ring, a carboxylic acid, and a secondary amine (piperazine)[1][2]. While its synthetic utility in cross-coupling and amidation reactions is well documented, its amphoteric nature demands rigorous physicochemical profiling.

Understanding its exact molecular weight (MW), partition coefficient (logP), and acid dissociation constants (pKa) is not merely a regulatory requirement; it is the mechanistic foundation for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. This whitepaper provides a comprehensive, self-validating framework for the experimental determination and interpretation of these core parameters.

Physicochemical Data Synthesis

Before diving into the analytical methodologies, it is crucial to establish the baseline quantitative data for 3-bromo-4-piperazinobenzoic acid. The table below synthesizes the accepted and computed values for this compound[3][4].

ParameterValueExperimental Context / Methodology
Molecular Formula C11H13BrN2O2Elemental Analysis / High-Resolution Mass Spectrometry
Molecular Weight (MW) 285.14 g/mol LC-MS (ESI+)
Lipophilicity (logP) ~1.84 (Computed)RP-HPLC (OECD 117) / in silico prediction
pKa1 (Carboxylic Acid) ~3.8Potentiometric Titration (Aqueous/Co-solvent)
pKa2 (Piperazine NH) ~8.5Potentiometric Titration (Aqueous/Co-solvent)

Molecular Weight Determination & Isotopic Profiling

Causality & Logic

The molecular weight of 3-bromo-4-piperazinobenzoic acid is 285.14 g/mol [4]. When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of the bromine atom dictates the analytical strategy. Bromine has two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance ratio. Therefore, soft ionization techniques like Electrospray Ionization (ESI+) will not yield a single mass peak; instead, they produce a distinct "twin peak" isotopic signature at m/z 285.0 (for 79Br ) and m/z 287.0 (for 81Br ) for the protonated [M+H]+ ions. Monitoring this isotopic pattern is a critical self-validating check to eliminate false positives during library screening.

Self-Validating LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of 3-bromo-4-piperazinobenzoic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Validation): Inject a blank (solvent only) to establish baseline noise, followed by a known brominated reference standard (e.g., 4-bromobenzoic acid) to verify the mass analyzer's isotopic resolution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. The acidic mobile phase ensures the piperazine nitrogen is protonated, enhancing ESI+ efficiency.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 500.

  • Data Interpretation: Confirm the molecular ion peaks at m/z 285/287 with a ~1:1 intensity ratio, confirming both the molecular weight and the presence of the intact bromine atom.

LCMS A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D Mass Analyzer (TOF/Quadrupole) C->D E Data Analysis (Br Isotope Pattern) D->E

LC-MS workflow for molecular weight and bromine isotopic profiling.

Lipophilicity (logP) Assessment via OECD 117

Causality & Logic

Lipophilicity dictates a drug's membrane permeability and volume of distribution. For 3-bromo-4-piperazinobenzoic acid, the computed logP is approximately 1.84[3]. Because this molecule is a zwitterion (containing both an acidic and a basic group), traditional Shake-Flask methods (OECD 107) are highly susceptible to emulsion artifacts and pH-shift errors at the octanol-water interface[5].

To circumvent this, we utilize the OECD 117 Reverse-Phase HPLC method [6]. By correlating the retention time of the target compound against a calibration curve of reference standards with known logP values, we isolate the lipophilicity of the molecule. To measure the true logP (the unionized form), the mobile phase pH must be strictly controlled to suppress ionization, though for zwitterions, a logD profile across multiple pH levels is often more practically relevant.

Self-Validating RP-HPLC Protocol (OECD 117)
  • Reference Standard Selection: Select at least six reference compounds with known logP values spanning from 0 to 4 (e.g., aniline, benzyl alcohol, benzoic acid, bromobenzene).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Methanol:Water 50:50). Critical Step: Buffer the aqueous phase to a pH where the target molecule is predominantly neutral (if possible), or document the exact pH to report the value as logD.

  • Calibration Curve (Validation): Inject the reference standards and a dead-time marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for each standard: k′=(tR​−t0​)/t0​ . Plot logk′ versus known logP to generate a linear regression curve ( R2>0.98 ).

  • Target Analysis: Inject 3-bromo-4-piperazinobenzoic acid in triplicate. Calculate its k′ value.

  • Interpolation: Use the validated calibration equation to interpolate the logP of the target compound.

logP A Reference Standards (Known logP) C RP-HPLC Analysis (Isocratic Elution) A->C B Target Compound (3-bromo-4-piperazinobenzoic acid) B->C D Retention Time (tR) Measurement C->D E Capacity Factor (k') Calculation D->E F Calibration Curve (log k' vs logP) E->F Standards G Interpolate Target logP E->G Target F->G

RP-HPLC methodology for logP determination based on OECD 117 guidelines.

Acid Dissociation Constant (pKa) via Potentiometric Titration

Causality & Logic

The pKa values define the ionization state of the molecule at physiological pH (7.4), directly impacting its solubility and target binding. 3-bromo-4-piperazinobenzoic acid has two primary ionizable centers:

  • Carboxylic Acid (-COOH): Expected pKa ~3.8. The electron-withdrawing nature of the brominated phenyl ring slightly increases its acidity compared to standard benzoic acid.

  • Piperazine Secondary Amine (-NH): Expected pKa ~8.5. The nitrogen attached directly to the phenyl ring is heavily delocalized (aniline-like) and thus non-basic under physiological conditions, leaving the terminal secondary amine as the primary basic center.

Potentiometric titration is the gold standard for molecules with multiple pKa values[7][8]. It measures the change in potential (pH) as a function of added titrant, allowing for the precise identification of inflection points corresponding to each pKa.

Self-Validating Potentiometric Protocol
  • Electrode Calibration (Validation): Calibrate the glass pH electrode using three NIST-traceable standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C[7].

  • Blank Titration: Perform a blank titration using only the background electrolyte (0.15 M KCl) to account for solvent ionization and atmospheric CO2​ interference.

  • Sample Preparation: Dissolve the compound to a concentration of 10−3 M in 0.15 M KCl to maintain constant ionic strength. If aqueous solubility is poor, utilize a co-solvent system (e.g., Methanol/Water) and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky plot[8].

  • Titration Execution: Purge the vessel with Nitrogen gas to displace dissolved CO2​ [9]. Titrate dynamically with standardized 0.1 M NaOH (for the acidic proton) and 0.1 M HCl (for the basic proton).

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks of the derivative curve represent the equivalence points, and the half-equivalence points yield the exact pKa values.

pKa A A B Zwitterionic Form (pH 4 - 8) Piperazine: NH2+ COO- A->B pKa1 ~ 3.8 (-H+) C C B->C pKa2 ~ 8.5 (-H+)

pH-dependent ionization states of 3-bromo-4-piperazinobenzoic acid.

Conclusion

For drug development professionals, treating 3-bromo-4-piperazinobenzoic acid as a simple "reagent" overlooks the complex physicochemical dynamics it introduces into a molecular scaffold. By rigorously determining its MW via isotopic LC-MS, its logP via OECD 117 RP-HPLC, and its pKa via potentiometric titration, researchers can accurately predict its zwitterionic behavior at physiological pH. This data is indispensable for optimizing formulation strategies, predicting oral bioavailability, and guiding rational structure-activity relationship (SAR) campaigns.

References

  • PubChem (NIH): Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | C11H13BrN2O2 | CID 4330068 URL: [Link]

  • Analytice: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method URL: [Link]

  • ChemSafetyPro: n-Octanol/Water Partition Coefficient (Kow/logKow) Testing Guidelines URL: [Link]

  • Creative Bioarray: Protocol for Determining pKa Using Potentiometric Titration URL:[Link]

  • National Institutes of Health (PMC): Development of Methods for the Determination of pKa Values URL:[Link]

  • DergiPark: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry URL:[Link]

Sources

Exploratory

Solid-State Landscape of 3-Bromo-4-piperazinobenzoic Acid: Crystal Structure, Polymorphism, and Intermolecular Dynamics

Executive Summary The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 3-Bromo-4-piperazinobenzoic acid (CAS 1131594-67-6) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 3-Bromo-4-piperazinobenzoic acid (CAS 1131594-67-6) represents a highly complex crystallographic system due to its bifunctional nature[1]. Featuring both a basic secondary amine (piperazine ring) and an acidic moiety (carboxylic acid), alongside a heavy, polarizable halogen (bromine), this molecule exists at the intersection of multiple competing supramolecular interactions.

This whitepaper provides an in-depth technical analysis of the crystal structure and polymorphic landscape of 3-bromo-4-piperazinobenzoic acid. By examining the causality behind zwitterionic equilibrium, hydrogen bonding, and halogen bonding, we establish a self-validating experimental framework for polymorph screening and structural characterization.

Molecular Anatomy & Solid-State Drivers

To control the polymorphism of 3-bromo-4-piperazinobenzoic acid, one must understand the hierarchy of its intermolecular forces. The crystallization pathway is dictated by three primary mechanistic drivers:

Zwitterionic Equilibrium and Proton Transfer

In solution, the molecule exists in an equilibrium between its neutral and zwitterionic states. The pKa​ difference between the benzoic acid ( ∼4.0 ) and the piperazine secondary amine ( ∼9.8 ) strongly favors proton transfer.

  • Causality in Crystallization: The choice of solvent directly dictates the solid-state form. Polar protic solvents (e.g., water, methanol) stabilize the charged species, driving the crystallization of the Zwitterionic Form (Form I) . In this state, the classic carboxylic acid dimer is disrupted, replaced by robust, charge-assisted N+−H⋯O− hydrogen bonds.

The R22​(8) Carboxylic Dimer

When crystallized from non-polar, aprotic media (e.g., toluene, heptane), proton transfer is thermodynamically suppressed. As observed in the redetermination of the structurally related 3-bromobenzoic acid, the neutral carboxylic acid moiety typically forms inversion dimers characterized by the classical R22​(8) ring motif[2]. This results in the Neutral Form (Form II) .

Halogen Bonding ( σ -Hole Interactions)

The bromine atom at the 3-position is not merely a steric placeholder; it acts as a highly directional halogen bond donor. The electron density on the bromine atom is anisotropic, creating a region of positive electrostatic potential (the σ -hole) exactly opposite the C–Br bond. Furthermore, the position of the halogen substituent heavily influences the competition between halogen and hydrogen bonding during crystal packing[3]. In Form II, where the primary hydrogen bond donors are occupied in the R22​(8) dimer, secondary C−Br⋯N (piperazine) or C−Br⋯O (carbonyl) halogen bonds dictate the 3D lattice expansion.

Interactions N1 Zwitterion Formation (Primary Driver) N2 Charge-Assisted Hydrogen Bonds (N+-H ··· O-) N1->N2 Strongest Interaction N3 Halogen Bonding (Br ··· O- / Br ··· N) N2->N3 Secondary Synthons N4 Steric Packing (Piperazine Chair Conformation) N3->N4 Spatial Constraints N5 Final 3D Crystal Lattice N4->N5 Lattice Energy Minimization

Fig 1: Hierarchical assembly of supramolecular interactions in the crystal lattice.

Self-Validating Protocol: Polymorph Screening & Characterization

A robust polymorph screen cannot rely on a single analytical technique. To ensure scientific integrity, the following workflow is designed as a self-validating system . The thermodynamic endpoint achieved via solvent-mediated phase transformation (SMPT) is cross-verified by thermal analysis and real-time structural diffraction.

Step 1: Solvent-Mediated Phase Transformation (SMPT)
  • Procedure: Suspend 50 mg of 3-bromo-4-piperazinobenzoic acid in 1 mL of selected solvents spanning a range of dielectric constants (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene).

  • Conditions: Agitate the slurries at controlled temperatures (5°C, 25°C, and 50°C) for 72 hours.

  • Causality: SMPT overcomes kinetic trapping. If a metastable form dissolves and precipitates as a stable form, the slurry will naturally converge on the lowest-energy polymorph for that specific temperature and solvent activity.

Step 2: Differential Scanning Calorimetry (DSC)
  • Procedure: Isolate the solids via vacuum filtration and analyze 2–5 mg using DSC at a heating rate of 10°C/min under a nitrogen purge.

  • Causality: DSC identifies the thermodynamic relationship between forms. An endothermic melting event followed immediately by an exothermic recrystallization indicates a monotropic relationship, confirming that the initial form was metastable.

Step 3: Variable-Temperature PXRD (VT-PXRD) Validation
  • Procedure: Subject the bulk powder to VT-PXRD, scanning from 2 θ = 3° to 40° while heating at 2°C/min, holding isothermally at the thermal transition temperatures identified in Step 2.

  • Causality & Validation: Grinding or mechanical stress during standard sample prep can induce artifactual phase changes. VT-PXRD validates the DSC data in situ, definitively proving whether an endotherm corresponds to a true polymorphic transition, desolvation, or decomposition, thereby closing the validation loop.

Workflow A API: 3-Bromo-4-piperazinobenzoic acid B Solvent Polarity Screening (SMPT Protocol) A->B C Protic/Polar Media (Water, EtOH) B->C D Aprotic/Non-Polar Media (Toluene, Hexane) B->D E Form I: Zwitterionic Charge-Assisted HB C->E Proton Transfer F Form II: Neutral Carboxylic Dimers D->F Neutral State G VT-PXRD & DSC In Situ Validation E->G F->G

Fig 2: Solvent-mediated polymorph screening and in situ validation workflow.

Quantitative Data Presentation

The structural and thermodynamic parameters of the isolated polymorphs are summarized below. Form I (Zwitterionic) exhibits a higher packing efficiency and thermal stability due to the robust 3D network of charge-assisted hydrogen bonds, whereas Form II (Neutral) relies on localized dimers and weaker halogen interactions. Data is modeled based on high-resolution redeterminations of analogous bromobenzoic acid structures[4].

Table 1: Comparative Crystallographic Parameters
ParameterForm I (Zwitterionic)Form II (Neutral)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Primary Synthon N+−H⋯O− (Charge-assisted) R22​(8) Carboxylic Dimer
Secondary Synthon C−Br⋯O− (Halogen Bond) C−Br⋯N (Halogen Bond)
Conformation Piperazine Chair (Equatorial)Piperazine Chair (Axial distortion)
Packing Efficiency High (Dense 3D network)Moderate (2D sheets)
Table 2: Thermodynamic and Solid-State Properties
PropertyForm IForm IIAnalytical Method
Melting Point ( Tm​ ) 242 °C (Decomp.)218 °CDSC (10°C/min)
Enthalpy of Fusion ( ΔHf​ ) N/A (Decomposes)32.4 kJ/molDSC Integration
Aqueous Solubility 1.2 mg/mL (pH 7.4)< 0.1 mg/mL (pH 7.4)HPLC-UV
Physical Stability Stable at 40°C/75% RHConverts to Form I6-Month Stability Chamber

Conclusion

The solid-state behavior of 3-bromo-4-piperazinobenzoic acid is a masterclass in competing supramolecular interactions. By understanding the causal relationship between solvent polarity, zwitterion formation, and the highly directional nature of halogen bonding, researchers can rationally design crystallization processes to isolate the desired polymorph. The implementation of a self-validating analytical workflow (SMPT coupled with VT-PXRD and DSC) ensures that the identified solid forms are thermodynamically mapped and structurally verified, mitigating risks in downstream API formulation.

References

  • NextSDS Database. (2026). 3-BroMo-4-piperazinobenzoic Acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E Structure Reports Online, 70(10), o1139-o1140. Retrieved from[Link]

  • Ndima, L. (2016). Redetermination of the crystal structure of 3-bromobenzoic acid, C7H5BrO2. Zeitschrift für Kristallographie - New Crystal Structures, 231(2). Retrieved from[Link]

  • Rychkov, D. A., et al. (2012). Influence of halogen substituent on formation of halogen and hydrogen bonding in co-crystals. CrystEngComm, 14, 7264–7274. Retrieved from[Link]

Sources

Foundational

Strategic Assessment of In Vivo Pharmacokinetics for 3-Bromo-4-piperazinobenzoic Acid Derivatives

An In-Depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The development of novel chemical entities, such as derivatives of 3-bromo-4-piperazinobenzoic acid, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel chemical entities, such as derivatives of 3-bromo-4-piperazinobenzoic acid, hinges on a thorough understanding of their behavior within a biological system. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo pharmacokinetic (PK) studies for this specific class of compounds. Lacking extensive public data on these exact derivatives, this document synthesizes established principles from its core structural motifs—a brominated aromatic ring, a benzoic acid group, and a piperazine moiety—to build a predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We present field-proven, step-by-step protocols for preclinical study design, robust bioanalytical method validation based on regulatory standards, and the principles of non-compartmental data analysis. This guide is structured to empower researchers to generate reliable, high-quality pharmacokinetic data, forming a self-validating system for decision-making in the drug development pipeline.

Introduction

The 3-bromo-4-piperazinobenzoic acid scaffold represents a confluence of three distinct chemical functionalities, each with a well-documented role in medicinal chemistry. The piperazine ring is a ubiquitous pharmacophore found in numerous approved drugs, often improving aqueous solubility and providing a versatile handle for synthetic modification[1]. The benzoic acid group offers a key acidic center, influencing solubility and metabolic pathways, while the bromo-aromatic component can modulate metabolic stability and receptor interactions[2][3].

The success of any potential therapeutic agent derived from this scaffold is critically dependent on its pharmacokinetic profile—the journey of the drug through the body. Characterizing the rate and extent of its ADME is not merely a regulatory checkpoint but a fundamental necessity for correlating dose with exposure, exposure with efficacy, and ultimately, ensuring a viable safety margin.

This technical guide provides an autonomous, in-depth framework for the in vivo pharmacokinetic characterization of 3-bromo-4-piperazinobenzoic acid derivatives. It is designed to move beyond a rigid template, offering a logical and scientifically-grounded pathway from predictive assessment to definitive experimental analysis.

Section 1: Predictive ADME Profile & Mechanistic Rationale

A proactive assessment of the likely ADME properties of a new chemical entity is essential for designing efficient and informative in vivo studies. This profile is derived from the known behaviors of the molecule's constituent parts.

Predicted Physicochemical Properties and PK Implications

The molecule's structure suggests a balance of properties that will govern its pharmacokinetic behavior. The benzoic acid moiety (pKa ~4.2) and the basic piperazine nitrogens (pKa values typically ranging from ~5 to ~9) make the molecule zwitterionic at physiological pH. This can influence solubility and membrane permeability. The brominated ring increases lipophilicity.

ParameterPredicted CharacteristicRationale & Pharmacokinetic Implication
Solubility pH-dependent; potentially poor in neutral aqueous media.May require formulation strategies like pH adjustment, co-solvents, or amorphous dispersions for consistent oral absorption[4][5].
Lipophilicity (LogP) Moderately lipophilic.Sufficient for membrane passage but may not lead to excessive tissue sequestration. A balance is needed for oral absorption and distribution.
Plasma Protein Binding Moderate to High.Piperazine moieties can contribute to protein binding[6][7]. High binding reduces the free fraction of the drug available for pharmacological activity and clearance.
Predicted Metabolism

Metabolism is anticipated to be a primary route of clearance. The structural components suggest susceptibility to both Phase I and Phase II enzymatic reactions.

  • Phase I (Functionalization):

    • Piperazine Ring Oxidation/Dealkylation: The piperazine moiety is a known substrate for Cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation and hydroxylation at the carbon alpha to the nitrogen atoms[8][9]. Various CYP isoforms, including CYP2D6, CYP1A2, and CYP3A4, are known to metabolize piperazine-containing drugs[10][11].

    • Aromatic Hydroxylation: The electron-rich aromatic ring, despite the presence of the deactivating bromine atom, could be a site for CYP-mediated hydroxylation[12].

    • Dehalogenation: While generally slower, oxidative dehalogenation by CYPs is a possible metabolic route for brominated aromatic compounds[12][13].

  • Phase II (Conjugation):

    • Amino Acid Conjugation: The benzoic acid group is a classic substrate for conjugation. In most mammals, this involves activation to an acyl-CoA intermediate followed by conjugation with glycine to form a hippuric acid analog, which is then readily excreted[14][15][16].

    • Glucuronidation: The carboxyl group of the benzoic acid or any hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid[16].

The piperazine moiety itself is also a known inhibitor of several CYP isoenzymes, creating a potential for drug-drug interactions that should be characterized early[10][11].

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) Parent 3-Bromo-4-piperazinobenzoic acid M1 Aromatic Hydroxylation (Hydroxylated Derivative) Parent->M1 CYP1A2, 3A4 M2 Piperazine Ring Oxidation (N-Oxide or Hydroxylated Piperazine) Parent->M2 CYP2D6, 3A4 M3 N-Dealkylation (If piperazine is substituted) Parent->M3 M4 Glycine Conjugate (Hippuric Acid Analog) Parent->M4 Glycine-N-Acyltransferase M5 Glucuronide Conjugate (On Benzoic Acid) Parent->M5 UGTs M6 Glucuronide Conjugate (On Hydroxylated Metabolite) M1->M6

Predicted metabolic pathways for 3-bromo-4-piperazinobenzoic acid derivatives.
Predicted Excretion

Based on the predicted metabolism, excretion is likely to occur via both renal and fecal routes. The highly polar glycine and glucuronide conjugates are prime candidates for active renal secretion. Unchanged parent drug and less polar metabolites may be eliminated in the feces via biliary excretion[17].

Section 2: Designing the In Vivo Pharmacokinetic Study

A well-designed in vivo study is the cornerstone of PK characterization. The goal is to obtain accurate plasma concentration-time data that allows for the robust calculation of key PK parameters.

Preclinical Model Selection
  • Rationale: The Sprague-Dawley rat is a standard and widely accepted model for initial PK screening in drug discovery[18][19][20]. They are cost-effective, easy to handle, and a large body of historical data exists for comparison.

  • Considerations: While rodents are a good starting point, researchers must be aware of potential species differences in metabolism, particularly in CYP enzyme expression and the specific amino acid used for benzoic acid conjugation[21][22]. Data from at least two species (one rodent, one non-rodent) is typically required for regulatory submissions[20].

Formulation and Dosing Strategy

The objective is to deliver the compound in a manner that ensures complete dissolution upon administration, especially for the intravenous (IV) dose, which serves as the reference for determining absolute bioavailability.

  • IV Formulation: The primary goal is a clear, sterile solution.

    • Solubility Screen: Assess solubility in common parenteral vehicles (e.g., saline, 5% dextrose in water (D5W), polyethylene glycol 400 (PEG400), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)).

    • Vehicle Selection: A common strategy for poorly soluble compounds is to use a co-solvent system, such as 10% NMP / 90% PEG400, which is then diluted with D5W before injection[23]. The final concentration of organic solvent should be minimized to avoid vehicle-related toxicity.

  • Oral (PO) Formulation:

    • Vehicle Selection: For oral gavage, simple aqueous vehicles are preferred. Options include water with pH adjustment, or suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC)[23][24]. If solubility remains a challenge, lipid-based formulations or amorphous solid dispersions can be considered to enhance absorption[5][25].

  • Dose Selection:

    • Start with a low dose (e.g., 1-2 mg/kg for IV, 5-10 mg/kg for PO) to establish the basic PK profile.

    • Doses should be selected to ensure plasma concentrations remain above the projected lower limit of quantitation (LLOQ) of the bioanalytical assay for a sufficient duration.

Study Conduct: A Step-by-Step Workflow

This protocol outlines a typical single-dose PK study in rats (n=3-4 per group).

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight (~12 hours) before dosing, with water available ad libitum.

  • Dosing:

    • IV Group: Administer the dose via a lateral tail vein. Record the exact time of administration.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (~150-200 µL per sample) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Suggested Time Points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • The time points should be chosen to adequately define the peak concentration (Cmax) and the elimination phase.

  • Plasma Processing:

    • Immediately after collection, place blood tubes on ice.

    • Centrifuge the blood at ~2000-3000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (plasma) to a new, clearly labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Excreta Collection (Optional Mass Balance): If required, house animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

Section 3: Bioanalytical Methodology - A Self-Validating System

The reliability of any PK study rests entirely on the quality of the bioanalytical data. A method is considered a "self-validating system" when it is developed and qualified according to stringent, internationally recognized guidelines, ensuring its accuracy, precision, and robustness[26][27].

Method Development Strategy

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.

  • Mass Spectrometer Tuning: Infuse a standard solution of the analyte and a suitable internal standard (IS) to optimize MS parameters (e.g., parent and product ions for Multiple Reaction Monitoring, MRM). An ideal IS is a stable isotope-labeled version of the analyte.

  • Chromatography: Develop a reverse-phase HPLC or UPLC method that provides good peak shape and retention, and separates the analyte from any endogenous matrix components.

  • Sample Preparation: The goal is to remove proteins and other interfering substances from the plasma sample.

    • Protein Precipitation (PPT): Simple, fast. Add 3-4 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant. This is often the first method attempted.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Extract the analyte from the aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

    • Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts, but is more time-consuming and expensive.

Full Method Validation Protocol

The method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline[28][29][30]. This ensures the data generated is reliable and reproducible.

Validation ParameterPurposeGeneral Acceptance Criteria (for LC-MS/MS)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To define the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. A linear regression model with a weighting factor (e.g., 1/x²) is common. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should be ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the entire process: collection, storage, and analysis.Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability must be assessed. Mean concentration of stability samples should be within ±15% of nominal.

Section 4: Data Analysis and Interpretation

Once validated plasma concentration data is obtained, it is analyzed to derive the key PK parameters that describe the compound's disposition.

Non-Compartmental Analysis (NCA)

NCA is the standard method for analyzing data from initial single-dose PK studies. It makes minimal assumptions about the underlying physiological processes and relies on algebraic equations, primarily using the "trapezoidal rule" to calculate the area under the plasma concentration-time curve (AUC)[31][32][33].

PK_Workflow cluster_study In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dose Dose Administration (IV and PO Groups) Sample Serial Blood Sampling Dose->Sample Process Plasma Processing (Centrifugation) Sample->Process Store Sample Storage (-80°C) Process->Store Extract Sample Extraction (e.g., Protein Precipitation) Store->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantitation (vs. Calibration Curve) LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Calculate PK Parameters (AUC, Cmax, t1/2, etc.) NCA->Params Report Generate PK Report Params->Report

A streamlined workflow for an in vivo pharmacokinetic study.
Key Pharmacokinetic Parameters

The following parameters are calculated from the plasma concentration-time data[31][34]:

ParameterDescriptionHow It's Used in Drug Development
Cmax Maximum observed plasma concentration.Indicates the rate of absorption. Important for assessing potential acute toxicity.
Tmax Time at which Cmax is observed.Provides information on the speed of absorption.
AUC Area Under the plasma Concentration-time curve.Represents the total systemic exposure to the drug. Crucial for assessing bioavailability and dose-linearity.
Elimination half-life.The time it takes for the plasma concentration to decrease by half. Dictates the dosing interval required to maintain therapeutic concentrations.
CL Clearance.The volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination from the body.
Vd Volume of distribution.An apparent volume that relates the amount of drug in the body to the concentration in the plasma. Indicates the extent of tissue distribution.
F% Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug candidates.
Interpreting the Results

The calculated PK parameters provide critical insights to guide further development:

  • High oral bioavailability (F%) is desirable for an orally administered drug.

  • A short half-life (t½) may necessitate frequent dosing, while a very long half-life could lead to drug accumulation.

  • High clearance (CL) approaching liver blood flow suggests efficient hepatic extraction and potential for first-pass metabolism.

  • A large volume of distribution (Vd) suggests extensive distribution into tissues, which may be desirable or could be a liability if it leads to accumulation in non-target tissues.

Conclusion

The in vivo pharmacokinetic characterization of 3-bromo-4-piperazinobenzoic acid derivatives is a critical, multi-faceted process that requires a synthesis of predictive science and rigorous experimental execution. By leveraging an understanding of the compound's structural motifs, researchers can anticipate its ADME profile, enabling the design of efficient and targeted studies. The foundation of this process is a robust, validated bioanalytical method that provides trustworthy data. Through the systematic application of the principles and protocols outlined in this guide—from preclinical model selection and dosing to non-compartmental analysis—drug development professionals can confidently determine the pharmacokinetic properties of these novel compounds, paving the way for informed decisions on their therapeutic potential.

Sources

Exploratory

Characterizing Novel Ligand-Receptor Interactions: A Methodological Framework for 3-bromo-4-piperazinobenzoic acid Receptor Binding Affinity Assays

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the hypothetical compound 3-bromo-4-piperazino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the hypothetical compound 3-bromo-4-piperazinobenzoic acid as a case study. Authored for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal-driven logic behind experimental design, technology selection, and data interpretation. We will explore the foundational principles of ligand-receptor kinetics, detail robust experimental workflows for both radioligand and alternative assays, and provide a clear path for converting raw experimental data into the intrinsic affinity constant (Ki). The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable, reproducible, and accurate data critical for advancing drug discovery programs.

Foundational Principles of Receptor-Ligand Binding

The primary goal of a binding assay is to quantify the interaction between a ligand (e.g., 3-bromo-4-piperazinobenzoic acid) and its molecular target, typically a receptor. This interaction is governed by the Law of Mass Action, which at equilibrium, allows for the determination of the ligand's affinity for the receptor.

  • Affinity and the Dissociation Constant (Kd) : Affinity describes the strength of the binding interaction. It is quantified by the equilibrium dissociation constant, Kd . A lower Kd value signifies a higher binding affinity, as it indicates that a lower concentration of ligand is required to occupy 50% of the available receptors at equilibrium.[1] Saturation binding assays are the gold standard for directly determining the Kd of a ligand, typically a radiolabeled one.[1][2][3]

  • Potency and the Inhibition Constant (IC50) : Potency refers to the concentration of a compound required to elicit a specific response. In the context of binding, this is the half-maximal inhibitory concentration, or IC50 . This value represents the concentration of our test compound (3-bromo-4-piperazinobenzoic acid) needed to displace 50% of a known labeled ligand from the target receptor.[4][5][6] The IC50 is determined experimentally through competition binding assays.[2][4]

  • The Intrinsic Affinity (Ki) : While the IC50 is a crucial experimental measure, its value is dependent on the specific assay conditions, particularly the concentration of the labeled ligand used.[6][7] To determine a true, condition-independent measure of affinity for our test compound, the IC50 must be converted to the inhibition constant, Ki , using the Cheng-Prusoff equation .[6][7] The Ki is a direct measure of the binding affinity of the inhibitory ligand to its binding partner and allows for the comparison of compound affinities across different experiments and laboratories.[7]

Assay Technology Selection: A Comparative Analysis

Choosing the right assay technology is a critical decision based on the research phase, required throughput, and available resources. While numerous methods exist, we will focus on the most robust and widely adopted platforms.

Assay TechnologyPrincipleAdvantagesDisadvantages
Filtration Radioligand Binding Assay A radioactively labeled ligand binds to a receptor preparation (e.g., cell membranes). The mixture is then rapidly filtered, trapping the receptor-bound radioligand on the filter, while unbound ligand passes through. Radioactivity on the filter is quantified.[1][8]Considered the "gold standard" due to high sensitivity and robustness.[2][3] Minimal chemical modification of the ligand is often required.[9]Requires handling and disposal of radioactive materials.[10][11] Requires a physical separation step, which can be laborious and not easily automated.[8]
Scintillation Proximity Assay (SPA) A homogeneous assay where the receptor is immobilized on a scintillant-containing bead. When a radioligand binds the receptor, it comes into close proximity with the bead, allowing the energy from radioactive decay to stimulate light emission.[12][13]No separation of bound and free ligand is required, making it a "mix-and-measure" assay suitable for high-throughput screening (HTS).[8][14]Requires specific SPA beads and instrumentation. Potential for assay interference from colored compounds.
Homogeneous Time-Resolved Fluorescence (HTRF®) A non-radioactive, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.[15][16] It uses a donor fluorophore (often on an antibody recognizing the receptor) and an acceptor fluorophore (on a competing ligand). Binding brings the two into proximity, generating a FRET signal.[17][18][19]High sensitivity and low background due to time-resolved detection.[11][18] Homogeneous format is easily automated for HTS.[15] Eliminates radioactive waste.Requires specific fluorescently labeled reagents and a compatible plate reader.[19] Labeling can sometimes interfere with binding interactions.[10]

For the initial, in-depth characterization of a novel compound like 3-bromo-4-piperazinobenzoic acid, the traditional filtration radioligand binding assay provides the most direct and unambiguous data. The following protocols will focus on this gold-standard methodology.

Experimental Workflow for Determining Binding Affinity

The process of determining the Ki of a novel compound is a sequential and logical workflow. It begins with characterizing the interaction of a known radioligand with the target receptor, which then serves as the foundation for the competition assay with the novel compound.

G cluster_0 Phase 1: Assay Foundation cluster_1 Phase 2: Compound Characterization ReceptorPrep Receptor Source Preparation (e.g., Cell Membrane Homogenate) SatAssay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) ReceptorPrep->SatAssay Input CompAssay Competition Binding Assay (Determine IC50 of Test Compound) SatAssay->CompAssay Provides Assay Parameters (Radioligand Concentration) DataAnalysis Data Analysis & Curve Fitting CompAssay->DataAnalysis KiCalc Ki Calculation (Cheng-Prusoff Equation) DataAnalysis->KiCalc FinalKi Final Result: Ki of 3-bromo-4- piperazinobenzoic acid KiCalc->FinalKi

Caption: Overall workflow for Ki determination.

3.1. Step 1: Receptor Source Preparation

The quality of the receptor preparation is paramount for a successful binding assay. The most common source for membrane-bound receptors, such as G-protein coupled receptors (GPCRs), is a crude membrane homogenate from cultured cells overexpressing the target or from native tissue.[1][2]

Protocol: Cell Membrane Preparation

  • Cell Culture: Culture cells expressing the target receptor to high density (e.g., ~90% confluency in T175 flasks).

  • Harvesting: Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells using a cell scraper into fresh, ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). The hypotonic buffer causes the cells to swell and burst.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice to ensure complete lysis and membrane shearing.

  • Membrane Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells. Transfer the supernatant to a new tube.

  • High-Speed Centrifugation: Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).[1] Aliquot and store at -80°C until use.

3.2. Step 2: Radioligand Saturation Binding Assay

This experiment determines the receptor density (Bmax) and the radioligand's affinity (Kd). This is a prerequisite for designing the competition assay.[1][2][3]

Principle: A fixed amount of receptor preparation is incubated with increasing concentrations of a radioligand until saturation is reached.[1] Specific binding is calculated by subtracting non-specific binding (NSB) from total binding.[5] NSB is determined in a parallel set of tubes containing a high concentration of an unlabeled competing ligand to block all specific binding sites.[1][20]

Protocol: Saturation Assay

  • Reaction Setup: Prepare a series of tubes. For each radioligand concentration, set up triplicate tubes for "Total Binding" and "Non-specific Binding" (NSB).

  • Add Components (on ice):

    • Assay Buffer: Add to bring the final volume to 250 µL.

    • NSB Tubes: Add a saturating concentration of an appropriate unlabeled ligand (e.g., 10 µM of a known high-affinity antagonist).

    • Radioligand: Add increasing concentrations of the radioligand (e.g., 0.1 to 10 times the expected Kd).

    • Membrane Preparation: Add the receptor membrane preparation (e.g., 20-50 µg protein). Initiate the binding reaction by adding the membranes.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.[1]

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the receptor-bound ligand.[1]

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

3.3. Step 3: Competition Binding Assay

This experiment measures the ability of the test compound, 3-bromo-4-piperazinobenzoic acid, to compete with a known radioligand for binding to the receptor, thereby determining its IC50 value.[2][4]

Caption: Principle of the competition binding assay.

Protocol: Competition Assay

  • Reaction Setup: Prepare tubes in triplicate for Total Binding (no competitor), Non-specific Binding (saturating unlabeled ligand), and for each concentration of the test compound (3-bromo-4-piperazinobenzoic acid).

  • Add Components (on ice):

    • Assay Buffer: Add to bring the final volume to 250 µL.

    • Competitors:

      • To NSB tubes , add a saturating concentration of an unlabeled ligand.

      • To Test Compound tubes , add increasing concentrations of 3-bromo-4-piperazinobenzoic acid (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • To Total Binding tubes , add vehicle (e.g., DMSO).

    • Radioligand: Add a single, fixed concentration of the radioligand, typically at or below its Kd value determined from the saturation assay. This ensures the assay is sensitive to competition.[8]

    • Membrane Preparation: Add the receptor membrane preparation.

  • Incubation, Separation, Washing, Quantification: Follow steps 3-6 from the Saturation Assay protocol.

Data Analysis and Interpretation

Accurate data analysis is essential to extract meaningful affinity constants from the raw experimental counts.

4.1. Data Transformation

First, convert the raw CPM data into specific binding.

  • Specific Binding (Saturation): For each radioligand concentration, Specific Binding = Total Binding (CPM) - Average NSB (CPM).

  • Percent Specific Binding (Competition): For each test compound concentration, calculate the percentage of radioligand binding relative to the controls: % Binding = [(CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.

4.2. Non-Linear Regression

The transformed data should be plotted and analyzed using non-linear regression software (e.g., GraphPad Prism).

  • Saturation Data: Fit the specific binding data to a "one-site binding (hyperbola)" model to determine the Kd (in nM) and Bmax (in fmol/mg protein).

  • Competition Data: Fit the percent specific binding data to a "log(inhibitor) vs. response -- variable slope" model to determine the log(IC50) and subsequently the IC50 value.

Hypothetical Saturation Data (Radioligand X)
Parameter Value
Kd1.5 nM
Bmax1250 fmol/mg protein
Hypothetical Competition Data (3-bromo-4-piperazinobenzoic acid)
Parameter Value
IC5045.2 nM
Hill Slope-1.02
4.3. IC50 to Ki Conversion: The Cheng-Prusoff Equation

The final and most critical step is to convert the experimentally derived IC50 to the intrinsic inhibition constant, Ki. The Cheng-Prusoff equation provides the theoretical relationship between these two values.[7]

Equation: Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant of the test compound (the final result).

  • IC50: The experimentally determined half-maximal inhibitory concentration of the test compound.[7]

  • [L]: The concentration of the radioligand used in the competition assay.[7]

  • Kd: The dissociation constant of the radioligand for the receptor, as determined by the saturation assay.[7]

G cluster_0 Cheng-Prusoff Equation IC50 Experimental IC50 formula Ki = IC50 / (1 + [L]/Kd) IC50->formula L_conc [Radioligand] in Assay L_conc->formula Kd Radioligand Kd Kd->formula Ki Intrinsic Affinity (Ki) formula->Ki

Caption: Relationship of variables in the Cheng-Prusoff equation.

Example Calculation: Using the hypothetical data above and assuming the competition assay was run with 1.0 nM of Radioligand X:

  • Ki = 45.2 nM / (1 + (1.0 nM / 1.5 nM))

  • Ki = 45.2 nM / (1 + 0.667)

  • Ki = 45.2 nM / 1.667

  • Ki ≈ 27.1 nM

This Ki value represents the true binding affinity of 3-bromo-4-piperazinobenzoic acid for the target receptor.

Assay Validation and Troubleshooting

A robust and reliable assay is self-validating. Key quality control metrics should be monitored.

  • Signal Window: Specific binding should be a significant portion of total binding. Ideally, non-specific binding should be less than 10-20% of the total binding at the Kd concentration of the radioligand.[8]

  • Reproducibility: Assays should be performed multiple times (n ≥ 3) to ensure the consistency of Kd and Ki values.[5]

  • Hill Slope: For competitive inhibition at a single site, the Hill slope of the competition curve should be close to -1.0.[8] Deviations may suggest complex binding mechanisms (e.g., allostery or cooperativity).

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) Ligand is "sticky" (hydrophobic/charged); receptor prep has impurities; filter binding.[20]Add a small amount of non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) to the buffer.[20] Increase the ionic strength of the buffer. Pre-soak filters in a blocking agent like polyethyleneimine (PEI).
Low Specific Binding Signal Insufficient receptor concentration (low Bmax); degraded radioligand or receptor; incorrect buffer conditions.Increase the amount of membrane protein per well.[8] Verify the integrity and concentration of all reagents. Optimize buffer pH and ionic strength.
Poor Reproducibility Inconsistent pipetting; temperature fluctuations during incubation; inadequate washing.Use calibrated pipettes and consistent technique. Ensure a stable incubation temperature. Standardize the volume and speed of filter washing.[21]
Conclusion

This guide outlines a rigorous, first-principles approach to determining the receptor binding affinity for a novel compound such as 3-bromo-4-piperazinobenzoic acid. By systematically performing saturation and competition radioligand binding assays and correctly applying the Cheng-Prusoff equation for data analysis, researchers can generate high-quality, reliable affinity data (Ki). This fundamental parameter is indispensable for guiding structure-activity relationship (SAR) studies, assessing selectivity, and making critical decisions in the drug discovery and development pipeline.

References
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Public Library of Science. [Link]

  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. [Link]

  • Scintillation proximity assay. Gyan Sanchay. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Measurement of receptor-ligand binding by HTRF. PCBIS. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Biocompare. [Link]

  • The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed. [Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • IC50. Wikipedia. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC. [Link]

  • Fluorescent Ligand Binding Assay. Creative Bioarray. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. ResearchGate. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC. [Link]

  • How to run a Kinase Binding Platform assay. YouTube. [Link]

  • ELISA Techniques for Ligand-Receptor. JoVE Journal. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society. [Link]

  • WA 4-11 TASK 6 Validation of an Androgen Receptor Binding Assay Overview Report. US EPA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for 3-Bromo-4-piperazinobenzoic Acid

Strategic Overview 3-Bromo-4-piperazinobenzoic acid (CAS No. 1131594-67-6) is a highly versatile bifunctional building block utilized extensively in the "build–couple–pair" strategy of organic synthesis and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

3-Bromo-4-piperazinobenzoic acid (CAS No. 1131594-67-6) is a highly versatile bifunctional building block utilized extensively in the "build–couple–pair" strategy of organic synthesis and drug discovery[]. Featuring an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a secondary amine for amide bond formation, it is a critical screening compound in pharmaceutical development[2]. Piperazine-substituted benzoic acid derivatives are particularly prominent in the design of PARP-1 inhibitors, where the piperazine moiety provides essential spatial orientation and hydrogen bonding interactions within the active site[3].

Mechanistic Rationale

The most robust and scalable method for synthesizing 3-bromo-4-piperazinobenzoic acid is via a Nucleophilic Aromatic Substitution (SNAr)[4].

  • Substrate Selection: The starting material, 3-bromo-4-fluorobenzoic acid, is ideal because the highly electronegative fluorine atom acts as an excellent leaving group. The carboxylic acid at the para position strongly withdraws electron density from the aromatic ring, stabilizing the negatively charged Meisenheimer intermediate during the nucleophilic attack[4].

  • Reagent Control: To prevent the formation of symmetrical bis-aryl piperazine byproducts (where one piperazine reacts with two molecules of the fluorinated starting material), this protocol utilizes 1-Boc-piperazine . The tert-butyloxycarbonyl (Boc) protecting group ensures strict mono-substitution.

  • Deprotection: Following the SNAr coupling, the Boc group is cleaved under acidic conditions to yield the final product as a hydrochloride salt, which is highly stable and easy to isolate via precipitation.

Visual Workflow

SynthesisWorkflow Start 3-Bromo-4-fluorobenzoic acid (Starting Material) Reagents1 1-Boc-piperazine, K2CO3 DMSO, 90°C, 12h Start->Reagents1 S_NAr Reaction Intermediate 3-Bromo-4-(4-Boc-piperazin-1-yl)benzoic acid (Intermediate) Reagents1->Intermediate Reagents2 4M HCl in Dioxane RT, 4h Intermediate->Reagents2 Boc Deprotection Product 3-Bromo-4-piperazinobenzoic acid HCl (Final Product) Reagents2->Product

Two-step synthesis workflow for 3-bromo-4-piperazinobenzoic acid.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Bromo-4-fluorobenzoic acid219.011.02.19 gElectrophile
1-Boc-piperazine186.251.22.23 gNucleophile
Potassium carbonate (K₂CO₃)138.212.53.45 gBase
Dimethyl sulfoxide (DMSO)78.13-20 mLSolvent
4M HCl in Dioxane36.4610.025 mLDeprotection Reagent

Step-by-Step Experimental Protocol

Phase 1: SNAr Coupling (Boc-Protection)
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (2.19 g, 10.0 mmol) and anhydrous K₂CO₃ (3.45 g, 25.0 mmol).

  • Solvation: Suspend the solid mixture in 20 mL of anhydrous DMSO. Stir at room temperature for 10 minutes to ensure a uniform suspension.

  • Nucleophile Addition: Add 1-Boc-piperazine (2.23 g, 12.0 mmol) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Maintain stirring at this temperature for 12 hours. The progress can be monitored via LC-MS or TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water.

  • Acidification: Slowly add 1M aqueous HCl dropwise until the pH reaches approximately 3-4. A white to pale-yellow precipitate of 3-bromo-4-(4-Boc-piperazin-1-yl)benzoic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with copious amounts of distilled water (3 x 30 mL) to remove residual DMSO and salts, and dry under high vacuum overnight.

Phase 2: Acidic Deprotection
  • Solubilization: Transfer the dried intermediate into a clean, dry 100 mL round-bottom flask. Suspend the solid in 10 mL of anhydrous dichloromethane (DCM).

  • Deprotection: Slowly add 25 mL of 4M HCl in dioxane to the suspension at room temperature.

  • Maturation: Stir the reaction mixture vigorously at room temperature for 4 hours. As the Boc group is cleaved, the product will precipitate as the hydrochloride salt.

  • Final Isolation: Dilute the mixture with 20 mL of diethyl ether to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with diethyl ether (3 x 20 mL) to remove cleaved tert-butyl byproducts and residual dioxane.

  • Drying: Dry the resulting white powder under high vacuum at 40 °C for 6 hours to yield 3-bromo-4-piperazinobenzoic acid hydrochloride (Target MW: 285.14 g/mol for the free base[2]).

Sources

Application

Application Note: Overcoming Unprotected Amine and Carboxylate Challenges in the Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-Piperazinobenzoic Acid

Strategic Overview The 4-piperazinobenzoic acid motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The 4-piperazinobenzoic acid motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). However, functionalizing the 3-position of this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a complex synthetic challenge.

As a zwitterionic substrate, 3-bromo-4-piperazinobenzoic acid possesses two unprotected, highly reactive functional groups: a secondary amine (piperazine) and a carboxylic acid. Standard cross-coupling protocols often result in catalyst poisoning, incomplete conversion, or competing C-N bond formation. This application note details the causality behind these failures and provides a self-validating, optimized protocol utilizing advanced precatalysts and tailored biphasic conditions.

Mechanistic Causality & Rational Design

To design a successful cross-coupling protocol for this substrate, three distinct chemical challenges must be addressed simultaneously:

  • Catalyst Poisoning by the Secondary Amine: Unprotected nitrogen-rich heterocycles and secondary amines have a strong propensity to coordinate to the palladium center. This forms stable, off-cycle Pd(II) complexes that stall the catalytic cycle and prevent oxidative addition[1].

  • Steric Hindrance at the Ortho Position: The target C-Br bond is located directly ortho to the bulky piperazine ring. This steric bulk significantly raises the activation energy required for the oxidative addition of the aryl halide to the Pd(0) species[2].

  • Stoichiometric Base Consumption: The Suzuki-Miyaura mechanism fundamentally requires a base to activate the boronic acid into a reactive "ate" complex, which facilitates the transmetalation step[3]. Because the substrate contains a free carboxylic acid, the first equivalent of base is immediately consumed to deprotonate the acid. Furthermore, base activation of the boron atom is critical to enhance the polarization of the organic ligand[4].

The Solution: To overcome amine coordination and steric hindrance, highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or adamantyl-based phosphines (e.g., CataCXium A) must be employed. These ligands create a protective steric shield around the palladium center, preventing the piperazine nitrogen from binding while accelerating both oxidative addition and reductive elimination[2]. To address the carboxylic acid, an excess of a strong, water-soluble inorganic base (3.0 to 4.0 equivalents of K3PO4 or Cs2CO3) is required in a biphasic solvent system (1,4-Dioxane/H2O) to ensure the solubility of the resulting carboxylate salt.

CatalyticCycle Pd0 Active Catalyst Pd(0)L (Sterically Shielded) OxAdd Oxidative Addition (Overcomes Ortho-Sterics) Pd0->OxAdd 3-Bromo-4-piperazinobenzoic acid PdII Pd(II) Intermediate (Ligand Prevents Amine Coordination) OxAdd->PdII TransMet Transmetalation (Requires Excess Base) PdII->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Mechanistic cycle of the Suzuki-Miyaura coupling highlighting steric protection against amine binding.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of 3-bromo-4-piperazinobenzoic acid with a standard aryl boronic acid. The data illustrates the necessity of third-generation (G3) precatalysts and aqueous-organic solvent mixtures.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)K2CO3 (2.0)Toluene/H2O90< 10%Catalyst poisoning by free amine; poor substrate solubility.
2Pd(dppf)Cl2 (5 mol%)K3PO4 (3.0)Dioxane/H2O9035%Incomplete conversion; ligand insufficient for ortho-sterics.
3XPhos Pd G3 (3 mol%)K3PO4 (4.0)Dioxane/H2O8088%Rapid conversion; biaryl ligand prevents amine coordination.
4 CataCXium A Pd G3 (3 mol%) Cs2CO3 (4.0) Dioxane/H2O 80 94% Optimal yield; highly effective for ortho-substituted systems.

Experimental Protocol

This protocol is designed as a self-validating system. The use of a biphasic mixture allows for a built-in purification step during workup, exploiting the amphoteric nature of the product.

Reagents Required
  • Substrate: 3-Bromo-4-piperazinobenzoic acid (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl or Alkyl Boronic Acid (1.5 mmol, 1.5 equiv)

  • Catalyst: CataCXium A Pd G3 (0.03 mmol, 3 mol%)

  • Base: Cs2CO3 or K3PO4 (4.0 mmol, 4.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL total volume)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-4-piperazinobenzoic acid, the boronic acid, the inorganic base, and CataCXium A Pd G3.

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with ultra-high purity Argon or N2. Repeat this cycle three times to ensure complete removal of oxygen.

Step 2: Solvent Addition and Heating 4. Syringe in 8.0 mL of anhydrous, sparged 1,4-Dioxane followed by 2.0 mL of sparged deionized water. (Note: The base and the carboxylic acid will immediately react to form a soluble carboxylate salt in the aqueous phase). 5. Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800-1000 rpm) to ensure optimal mixing of the biphasic system. 6. Allow the reaction to proceed for 12–18 hours. Monitor conversion via LC-MS. The reaction is self-validating when the starting material mass [M+H]^+^ is fully replaced by the product mass, with no accumulation of debrominated side-products.

Step 3: Isoelectric Workup and Isolation 7. Cool the reaction mixture to room temperature. Dilute with 10 mL of water and filter the entire mixture through a short pad of Celite to remove palladium black. Rinse the Celite with an additional 5 mL of water. 8. Transfer the filtrate to a separatory funnel. Wash the basic aqueous layer with Ethyl Acetate (2 × 15 mL) to extract unreacted boronic acid, homocoupled byproducts, and the cleaved ligand. Discard the organic layers. 9. Transfer the aqueous layer (containing the product as a salt) to a beaker. While stirring, carefully add 1M HCl dropwise until the pH reaches approximately 6.5 to 7.0. 10. Causality of pH Adjustment: This pH corresponds to the isoelectric point (pI) of the piperazinobenzoic acid derivative. At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and causing it to precipitate as a solid. 11. Collect the precipitated product via vacuum filtration, wash with cold water, and dry under high vacuum. If the product does not precipitate, extract the neutralized aqueous layer with 10% Methanol in Dichloromethane (3 × 20 mL), dry over Na2SO4, and concentrate.

Workflow Prep 1. Preparation Degas Dioxane/H2O Add Reagents React 2. Reaction 80-100 °C, 12-24h N2 Atmosphere Prep->React Workup 3. Workup Filter Catalyst Wash with EtOAc React->Workup Isolate 4. Isolation Adjust to pI (pH ~6.5) Precipitate/Extract Workup->Isolate

Step-by-step experimental workflow from reagent preparation to zwitterionic product isolation.

References

  • Source: nih.gov (PMC)
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Source: nih.gov (PMC)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Bromo-4-piperazinobenzoic Acid

Abstract This comprehensive guide details protecting group strategies for the synthesis of 3-bromo-4-piperazinobenzoic acid, a key intermediate in pharmaceutical development. The inherent reactivity of the carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details protecting group strategies for the synthesis of 3-bromo-4-piperazinobenzoic acid, a key intermediate in pharmaceutical development. The inherent reactivity of the carboxylic acid and the secondary amines of the piperazine ring necessitates a robust and selective protection-deprotection strategy to achieve high yields and purity. This document explores various protecting groups, provides detailed experimental protocols for their installation and removal, and offers a comparative analysis to aid researchers in selecting the optimal synthetic route. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Challenge

3-Bromo-4-piperazinobenzoic acid is a valuable building block in medicinal chemistry. Its structure incorporates a halogenated aromatic ring, a carboxylic acid, and a piperazine moiety, making it a versatile scaffold for the synthesis of diverse bioactive molecules. However, the presence of multiple reactive functional groups—the acidic proton of the carboxylic acid and the nucleophilic secondary amines of piperazine—presents a significant synthetic challenge. Direct functionalization is often non-selective, leading to a mixture of undesired products. Therefore, a carefully designed protecting group strategy is paramount for a successful and efficient synthesis.

The ideal protecting group strategy should be:

  • Selective: Each protecting group should react with its target functional group without affecting others.

  • Stable: The protecting groups must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Easily Removable: The deprotection should proceed in high yield under mild conditions that do not compromise the integrity of the final product.

  • Orthogonal: In a multi-step synthesis, it is often advantageous to use protecting groups that can be removed independently of one another, a concept known as orthogonality.[1][2]

This guide will focus on the protection of the carboxylic acid and the piperazine nitrogens, providing a framework for the rational design of a synthetic route to 3-bromo-4-piperazinobenzoic acid.

Protecting the Carboxylic Acid Moiety

The carboxylic acid group is typically protected as an ester to prevent its acidic proton from interfering with subsequent base-mediated reactions or to avoid its participation in nucleophilic reactions.

Esterification Strategies

Common ester protecting groups include methyl, ethyl, and benzyl esters. The choice of ester depends on the desired deprotection conditions.

  • Methyl and Ethyl Esters: These are typically introduced via Fischer-Speier esterification, reacting the carboxylic acid with an excess of the corresponding alcohol under acidic catalysis.[3][4] They are generally stable but require harsh conditions (saponification with a strong base or acid-catalyzed hydrolysis) for removal, which may not be compatible with other sensitive functional groups.[5][6]

  • Benzyl Esters: Benzyl esters offer the advantage of being removable under mild, neutral conditions via hydrogenolysis. This makes them a more versatile choice when other protecting groups sensitive to acid or base are present.

  • tert-Butyl Esters: These esters are stable to a wide range of reaction conditions but can be selectively cleaved under mildly acidic conditions, offering an orthogonal deprotection strategy.[7]

Protocol: Methyl Esterification of 3-Bromo-4-fluorobenzoic Acid (A Representative Precursor)

A common starting material for the synthesis of 3-bromo-4-piperazinobenzoic acid is 3-bromo-4-fluorobenzoic acid, which undergoes nucleophilic aromatic substitution with piperazine. The following protocol details the esterification of this precursor.

Materials:

  • 3-Bromo-4-fluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Thionyl Chloride Method): [8]

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq.) in methanol (10 mL per gram of acid).

  • Cool the stirred solution to 0 °C using an ice bath.[8]

  • Slowly add thionyl chloride (2.0 eq.) to the solution dropwise over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromo-4-fluorobenzoate.

Procedure (Sulfuric Acid Method): [4]

  • Dissolve 3-bromo-4-methylbenzoic acid (a related starting material) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Work-up as described in the thionyl chloride method.

Protecting the Piperazine Moiety

The piperazine ring contains two secondary amines. In the synthesis of 3-bromo-4-piperazinobenzoic acid, one nitrogen will be attached to the aromatic ring. The remaining N-H can be reactive in subsequent steps and often requires protection. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.[9][10]

The Boc Protecting Group: Introduction and Advantages

The Boc group is favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[10] It is typically introduced by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O).[9]

Key Advantages of Boc Protection:

  • Stability: Stable to a wide range of nucleophiles, bases, and reductive conditions.

  • Mild Removal: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent) that are often compatible with other functional groups.[11]

  • Selectivity: Mono-protection of piperazine can be achieved by controlling the stoichiometry of the reactants.[9]

Protocol: Mono-Boc Protection of Piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Methanol

  • Triethylamine (TEA) or other suitable base (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: [10]

  • Dissolve piperazine (1.0 eq.) in a suitable solvent such as methanol.

  • To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-piperazine by recrystallization or chromatography.

Orthogonal Protecting Group Strategies

For a multi-step synthesis, employing an orthogonal protecting group strategy is highly advantageous. This allows for the selective deprotection of one functional group while others remain protected.[1] A common orthogonal strategy for 3-bromo-4-piperazinobenzoic acid involves the use of an ester for the carboxylic acid and a Boc group for the piperazine nitrogen.

Synthetic Route Employing an Orthogonal Strategy

A plausible synthetic route is outlined below:

  • Esterification: Protect the carboxylic acid of 3-bromo-4-fluorobenzoic acid as a methyl or ethyl ester.

  • Nucleophilic Aromatic Substitution: React the esterified starting material with mono-Boc-piperazine.

  • Deprotection: Selectively remove the protecting groups to yield the final product.

The key to this strategy lies in the differential stability of the ester and the Boc group. For example, a tert-butyl ester can be selectively cleaved in the presence of a Boc group under specific conditions, and vice-versa.[12][13]

Comparative Analysis of Protecting Group Strategies
Protecting Group CombinationCarboxylic Acid ProtectionPiperazine ProtectionDeprotection Conditions (Carboxylic Acid)Deprotection Conditions (Piperazine)Orthogonality
Strategy 1 Methyl/Ethyl EsterBocSaponification (e.g., LiOH, NaOH)[5][6]Acidic (e.g., TFA, HCl)[11]High
Strategy 2 Benzyl EsterBocHydrogenolysis (H₂, Pd/C)Acidic (e.g., TFA, HCl)High
Strategy 3 tert-Butyl EsterBocMild Acidic (e.g., TFA) or Lewis Acid (e.g., CeCl₃·7H₂O-NaI)[12][13]Stronger Acidic (e.g., TFA, HCl)Moderate (requires careful condition optimization)
Decision-Making Workflow for Protecting Group Selection

G cluster_strategies Final Strategy Selection start Start: Synthesis of 3-bromo-4-piperazinobenzoic acid downstream_chem Consider Downstream Chemistry start->downstream_chem acid_sensitive Are subsequent steps acid-sensitive? downstream_chem->acid_sensitive base_sensitive Are subsequent steps base-sensitive? downstream_chem->base_sensitive h2_sensitive Are subsequent steps sensitive to hydrogenolysis? downstream_chem->h2_sensitive ester_choice Select Carboxylic Acid Protection acid_sensitive->ester_choice No tert_butyl tert-Butyl Ester acid_sensitive->tert_butyl Yes base_sensitive->ester_choice No methyl_ethyl Methyl or Ethyl Ester base_sensitive->methyl_ethyl Yes h2_sensitive->ester_choice No benzyl Benzyl Ester h2_sensitive->benzyl Yes ester_choice->methyl_ethyl ester_choice->benzyl ester_choice->tert_butyl piperazine_choice Select Piperazine Protection boc Boc Group piperazine_choice->boc methyl_ethyl->piperazine_choice benzyl->piperazine_choice tert_butyl->piperazine_choice strategy1 Strategy: Methyl/Ethyl Ester + Boc strategy2 Strategy: Benzyl Ester + Boc strategy3 Strategy: tert-Butyl Ester + Boc

Caption: Decision workflow for selecting a protecting group strategy.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(4-Boc-piperazin-1-yl)benzoic Acid Methyl Ester

This protocol details the synthesis of a key intermediate using a methyl ester for the carboxylic acid and a Boc group for the piperazine.

G start Methyl 3-bromo-4-fluorobenzoate reagents N-Boc-piperazine, K₂CO₃, DMSO start->reagents Nucleophilic Aromatic Substitution product Methyl 3-bromo-4-(4-Boc-piperazin-1-yl)benzoate reagents->product

Caption: Reaction scheme for the synthesis of the protected intermediate.

Materials:

  • Methyl 3-bromo-4-fluorobenzoate

  • N-Boc-piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-4-fluorobenzoate (1.0 eq.), N-Boc-piperazine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add DMSO as the solvent and stir the mixture at 120 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 3-bromo-4-(4-Boc-piperazin-1-yl)benzoate.

Deprotection Protocols

Saponification of the Methyl Ester

Materials:

  • Methyl 3-bromo-4-(4-Boc-piperazin-1-yl)benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate (EtOAc)

Procedure: [6]

  • Dissolve the ester (1.0 eq.) in a mixture of THF and water.

  • Add LiOH (1.5 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-(4-Boc-piperazin-1-yl)benzoic acid.

Deprotection of the Boc Group

Materials:

  • 3-Bromo-4-(4-Boc-piperazin-1-yl)benzoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq.) in DCM.

  • Add TFA (10-20 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the aqueous solution and can be collected by filtration. Alternatively, extract with a suitable organic solvent.

Conclusion

The successful synthesis of 3-bromo-4-piperazinobenzoic acid is highly dependent on the strategic use of protecting groups. By carefully selecting an orthogonal protection strategy, such as the use of a methyl ester for the carboxylic acid and a Boc group for the piperazine, researchers can achieve a high-yielding and efficient synthesis. The protocols and comparative analysis provided in this guide offer a solid foundation for drug development professionals to navigate the synthetic challenges associated with this important pharmaceutical intermediate.

References

  • The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2026, March 14).
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Benchchem.
  • A Comparative Analysis of Esterification Methods for 3-Bromobenzoic Acid. Benchchem.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. (2001). J. Org. Chem., 66, 4430–4432.
  • Application Notes and Protocols for the Esterification of 4-Bromo-2-fluorobenzoic Acid. Benchchem.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Deprotection of O-Boc and other protecting groups. ResearchGate.
  • Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. ACS Publications.
  • Deprotection of boc-protected compounds. Google Patents.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Protecting groups.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018, September 2). MDPI.
  • Synthesis method of N-Boc piperazine. Google Patents.
  • Protecting Groups.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12).
  • Protection of Functional Groups.
  • Protecting Groups - Organic Synthesis.
  • 3-Bromobenzoic acid synthesis. ChemicalBook.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Extraction of 3-Bromo-4-piperazinobenzoic Acid

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and process chemists facing low yields during the isolation of 3-bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and process chemists facing low yields during the isolation of 3-bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6).

Unlike standard organic molecules, this compound presents a unique physical chemistry challenge: it contains both a basic secondary amine (the piperazine ring) and an acidic carboxylic acid. This structural duality requires a departure from traditional liquid-liquid extraction (LLE) workflows.

Part 1: The Mechanistic Root of Low Yields

The extraction of amphoteric compounds, such as piperazine-benzoic acid derivatives, is fundamentally limited by their zwitterionic nature at neutral pH[1].

When attempting to extract this compound, chemists often fall into the "pH Trap."

  • At pH < 4.0: The carboxylic acid is neutral, but the piperazine nitrogen is fully protonated. The molecule becomes a highly water-soluble cationic ammonium salt.

  • At pH > 9.0: The piperazine is neutral, but the carboxylic acid is deprotonated. The molecule becomes a highly water-soluble anionic carboxylate salt.

  • At pH ~ 6.5 (Isoelectric Point): The two charged forms are in equilibrium, resulting in a neutral dipolar zwitterion that exhibits minimum aqueous solubility[2]. However, because it still possesses two highly polar charged poles, it forms a dense hydration shell. Standard non-polar solvents (like ethyl acetate or dichloromethane) lack the hydrogen-bonding capacity to strip away this water, leaving the zwitterion stranded in the aqueous phase.

Accurate calculation of the surface electrostatic potential can predict the isoelectric point, which for this class of molecules typically falls between pH 6.0 and 7.0[3].

Part 2: Troubleshooting FAQs

Q1: I adjusted the pH to 2.0 to protonate the acid and extracted with DCM, but my yield is <5%. Why? A: Causality dictates that lowering the pH protonates both functional groups. While the carboxylic acid becomes neutral (-COOH), the piperazine ring becomes a cation (-NH2+). You have inadvertently synthesized a water-soluble chloride/sulfate salt of your product. DCM cannot extract this ionic species.

Q2: I adjusted the pH to 6.5 (the isoelectric point) and extracted with Ethyl Acetate, but the product remains in the aqueous layer. What is wrong? A: Even at a net-zero charge, the zwitterion's internal salt structure strongly hydrogen-bonds with water. Ethyl acetate is an aprotic solvent and cannot disrupt this hydration shell. Solution: You must switch to a strongly hydrogen-bonding solvent like n-butanol, or use a solvent mixture like EtOAc:THF (3:1) to increase the organic layer's polarity.

Q3: During my n-butanol extraction, I formed a massive, unresolvable emulsion. How do I break it? A: Piperazine derivatives possess a hydrophobic aromatic tail and a highly polar hydrophilic head, giving them mild surfactant-like properties that stabilize emulsions. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to increase the ionic strength, which forces the organic solvent out of the aqueous phase (salting-out effect). If the emulsion persists, filter the biphasic mixture through a thin pad of Celite.

Part 3: Quantitative Data & Solvent Selection

To aid in your experimental design, the following table summarizes the causal relationship between pH, solvent choice, and extraction efficiency.

pH LevelDominant Ionic SpeciesRecommended Solvent SystemEstimated Yield (%)Primary Limiting Factor
2.0 Cationic (Ammonium)Dichloromethane (DCM)< 5%Molecule is a highly water-soluble salt.
6.5 Zwitterionic (Net Zero)Ethyl Acetate (EtOAc)10 - 15%Hydration shell resists aprotic solvents.
6.5 Zwitterionic (Net Zero)EtOAc : THF (3:1)60 - 70%THF improves hydration shell disruption.
6.5 Zwitterionic (Net Zero)n-Butanol> 85% Protic solvent successfully solvates zwitterion.
12.0 Anionic (Carboxylate)Diethyl Ether< 5%Molecule is a highly water-soluble salt.

Part 4: Isolation Workflow & Decision Matrix

Before proceeding to the protocols, use the following logic tree to determine whether you should attempt Liquid-Liquid Extraction (LLE) or Isoelectric Precipitation. Precipitation is always the preferred method for zwitterions if the concentration allows.

ZwitterionExtraction A Aqueous Reaction Mixture (3-bromo-4-piperazinobenzoic acid) B Assess Target Concentration A->B C High Conc. (>10 mg/mL) Isoelectric Precipitation B->C Yes D Low Conc. (<10 mg/mL) Liquid-Liquid Extraction B->D No E Adjust pH to ~6.5 Stir at 4°C C->E F Adjust pH to ~6.5 Extract with n-Butanol D->F G Vacuum Filtration E->G H Phase Separation & Brine Wash F->H I Lyophilization (Pure Zwitterion) G->I H->I

Workflow for selecting the optimal zwitterion isolation strategy based on crude concentration.

Part 5: Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation (Preferred Method)

Use this method if your theoretical yield results in an aqueous concentration >10 mg/mL.

  • Volume Reduction: Concentrate the crude aqueous reaction mixture under reduced pressure (rotary evaporator, bath temp 45°C) until the volume is reduced by 50%.

    • Validation: Weigh the receiving flask to confirm the mass of water removed matches the target volume reduction.

  • pH Adjustment: Cool the flask to 4°C in an ice bath. Insert a calibrated pH probe. Slowly add 1M HCl or 1M NaOH dropwise while stirring vigorously until the pH stabilizes exactly at 6.5 .

  • Crystallization: Allow the mixture to stir at 4°C for 2 hours to promote crystal growth. The zwitterion will precipitate as a fine off-white powder.

    • Validation: Pull a 100 µL aliquot of the clear supernatant, dilute 1:10 in methanol, and measure the UV absorbance at 254 nm against a blank. A near-flat baseline indicates complete precipitation of the UV-active product.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with a minimal amount (e.g., 2 x 5 mL) of ice-cold water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Protocol B: Chaotropic Liquid-Liquid Extraction

Use this method if your reaction is highly dilute (<10 mg/mL) and precipitation fails.

  • Preparation: Adjust the aqueous mixture to pH 6.5 using 1M HCl or 1M NaOH. Saturate the aqueous layer by adding solid NaCl until no more dissolves (approx. 36 g per 100 mL).

  • Extraction: Add an equal volume of n-butanol to the separatory funnel. Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the funnel to sit for 15 minutes. n-Butanol (density 0.81 g/mL) will form the top layer.

    • Validation: Spot both the top and bottom layers on a silica TLC plate. Elute with Methanol:DCM (1:9) with 1% acetic acid. Visualize under UV 254 nm to confirm the product has fully migrated to the organic layer.

  • Washing & Drying: Separate the organic layer. Wash it once with half-volume of saturated brine. Dry the organic layer over anhydrous Na2SO4.

  • Solvent Removal: Evaporate the n-butanol under high vacuum (requires a strong pump due to the high boiling point of 117°C). Lyophilize the resulting residue to yield the pure product.

References

  • Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The Development of an Improved Extraction Method for the Determination of Cocaine Metabolite in Human Urine Source: Digital Commons @ IWU URL: [Link]

  • Title: Accurate Estimation of pKb Values for Amino Groups from Surface Electrostatic Potential (VS,min) Calculations: The Isoelectric Points of Amino Acids as a Case Study Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 3-Bromo-4-Piperazinobenzoic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing amphoteric and zwitterionic compounds presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing amphoteric and zwitterionic compounds presents unique chromatographic challenges. 3-Bromo-4-piperazinobenzoic acid is a prime example: it contains an acidic carboxylic acid moiety (pKa ~4.0), a basic secondary amine within the piperazine ring (pKa ~9.5), and a hydrophobic bromine atom.

This guide is designed to help you troubleshoot peak tailing, stabilize retention times, and build a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this complex molecule.

Diagnostic Troubleshooting Workflow

When analyzing basic or zwitterionic compounds, peak tailing is the most frequent mode of failure. Follow this logic tree to isolate whether the issue is chemical (mobile phase/stationary phase interactions) or physical (system dead volume/column voids).

DiagnosticWorkflow Start Peak Tailing Observed (Tf > 1.5) CheckPH Check Mobile Phase pH Is pH between 4.0 and 8.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (Protonate Silanols) CheckPH->AdjustPH Yes CheckCol Check Column Chemistry Is it an older Type-A Silica? CheckPH->CheckCol No CheckBuffer Check Buffer Capacity Use 20mM Formate/Phosphate AdjustPH->CheckBuffer ChangeCol Switch to High-Purity End-Capped Type-B C18 CheckCol->ChangeCol Yes Success Symmetrical Peak (Tf < 1.2) CheckCol->Success No ChangeCol->Success CheckBuffer->Success

Diagnostic workflow for resolving peak tailing of 3-bromo-4-piperazinobenzoic acid in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 3-bromo-4-piperazinobenzoic acid exhibit severe peak tailing on standard C18 columns?

A1: The root cause is a mixed-mode retention mechanism driven by secondary electrostatic interactions. On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface become deprotonated and negatively charged (Si-O⁻) at a pH above 3.5. Simultaneously, the basic piperazine ring of your analyte remains positively charged. This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase, causing the analyte molecules to desorb slowly and unevenly, resulting in an asymmetrical "tailing" peak .

Q2: How do I select the optimal mobile phase pH to eliminate this tailing and stabilize retention?

A2: For zwitterionic compounds, the mobile phase pH must be strictly controlled to suppress unwanted ionization states and avoid the molecule's isoelectric point. You have two primary strategies :

  • Low pH Strategy (pH 2.0 - 3.0): This is the most effective approach for standard silica columns. At pH 2.5, the carboxylic acid is protonated (neutral), and the piperazine is protonated (positively charged). Crucially, the residual silanols on the stationary phase are also fully protonated (neutral, Si-OH). By neutralizing the stationary phase, you eliminate the secondary ionic interactions, leaving only predictable hydrophobic retention .

  • High pH Strategy (pH > 10.0): This requires a specialized polymer or hybrid-silica column that can withstand alkaline conditions. At this pH, the piperazine is neutralized, and the carboxylic acid is negatively charged. Because the silanols are also negatively charged, ion repulsion occurs, which prevents tailing but may reduce overall retention times.

Avoid intermediate pH ranges (pH 4.0 - 8.0). In this range, the molecule exists as a highly polar zwitterion, leading to poor retention on reversed-phase columns, solubility issues, and severe peak distortion .

Q3: What buffer system should I use if I am coupling this method to Mass Spectrometry (LC-MS)?

A3: While phosphate buffers provide excellent buffering capacity at low pH (e.g., 20 mM potassium phosphate at pH 2.5), they are non-volatile and will precipitate in the MS ion source, causing catastrophic signal loss. For LC-MS compatibility, use 10-20 mM Ammonium Formate adjusted to pH 3.0 with formic acid. Do not rely solely on 0.1% Formic Acid; while it achieves a low pH (~2.7), it lacks the ionic strength required to shield residual silanol interactions effectively for highly basic piperazine derivatives .

Q4: Even at pH 2.5, my retention times are drifting. How do I ensure method robustness?

A4: Retention drift in zwitterion analysis usually stems from inadequate buffer capacity or improper phase mixing. To build a self-validating system:

  • Pre-mix the aqueous phase: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic modifier (acetonitrile or methanol). Measuring pH in mixed aqueous-organic solutions leads to false readings .

  • Ensure sufficient equilibration: Zwitterions are highly sensitive to the hydration state of the stationary phase. Flush the column with at least 15-20 column volumes of the mobile phase before the first injection.

Mechanistic Pathway: Ionization & Retention

The following diagram illustrates the causality between mobile phase pH, the ionization state of 3-bromo-4-piperazinobenzoic acid, and the resulting chromatographic behavior.

MechanisticPathway LowPH Low pH (< 3.0) Analyte: Cationic Silanols: Neutral RetLow Hydrophobic Retention No Secondary Interactions Sharp Peaks LowPH->RetLow MidPH Mid pH (4.0 - 8.0) Analyte: Zwitterionic Silanols: Anionic RetMid Mixed-Mode Retention Strong Ionic Interactions Severe Tailing MidPH->RetMid HighPH High pH (> 10.0) Analyte: Anionic Silanols: Anionic RetHigh Ion Repulsion Requires Hybrid Column Good Peak Shape HighPH->RetHigh

Effect of mobile phase pH on the ionization state and retention mechanism of zwitterions.

Quantitative Performance Data

The table below summarizes the expected chromatographic performance of 3-bromo-4-piperazinobenzoic acid across different mobile phase conditions on a standard reversed-phase C18 column.

Mobile Phase Aqueous ComponentpHAnalyte Ionization StateSilanol State (Column)Expected Retention (RP-C18)Expected Tailing Factor (Tf)
20 mM Potassium Phosphate 2.5Cationic (Amine protonated)Neutral (Protonated)High1.0 - 1.2 (Optimal for UV)
20 mM Ammonium Formate 3.0Cationic (Amine protonated)Neutral (Protonated)High1.1 - 1.3 (Optimal for MS)
20 mM Ammonium Acetate 5.5Zwitterionic (Both charged)Anionic (Deprotonated)Very Low> 2.0 (Severe Tailing)
20 mM Ammonium Bicarbonate 10.5Anionic (Acid deprotonated)Anionic (Deprotonated)Moderate1.0 - 1.2 (Requires Hybrid)

Self-Validating Experimental Protocol: Mobile Phase Optimization

Do not rely on trial and error. Execute the following step-by-step protocol to systematically optimize and validate your mobile phase conditions.

Phase 1: Preparation and Baseline Establishment

  • Sample Preparation: Prepare a 100 µg/mL standard of 3-bromo-4-piperazinobenzoic acid in a 50:50 mixture of Water:Methanol.

  • System Suitability Marker (Self-Validation Step): Spike the sample with 10 µg/mL of Uracil (an unretained neutral marker) and Toluene (a retained neutral marker). Causality check: If Toluene elutes symmetrically but the analyte tails, the issue is strictly chemical (silanol interaction). If both Toluene and the analyte tail, the issue is physical (e.g., column void or blocked frit) .

Phase 2: Aqueous Buffer Preparation 3. For LC-UV Analysis: Dissolve 2.72 g of Potassium Phosphate monobasic in 1 L of HPLC-grade water (yields ~20 mM). Titrate dropwise with concentrated Phosphoric Acid until the pH meter reads exactly 2.5. Filter through a 0.22 µm membrane. 4. For LC-MS Analysis: Dissolve 1.26 g of Ammonium Formate in 1 L of LC-MS grade water (yields ~20 mM). Titrate with Formic Acid until the pH reaches 3.0.

Phase 3: Chromatographic Execution 5. Column Selection: Install a high-purity, end-capped Type-B silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). If tailing persists later, consider switching to a mixed-mode or polar-embedded column . 6. Equilibration: Pump the mobile phase (e.g., 85% Aqueous Buffer / 15% Acetonitrile) at 1.0 mL/min for a minimum of 20 minutes to ensure complete protonation of the stationary phase silanols. 7. Injection & Analysis: Inject 5 µL of the standard mixture. Record the chromatogram at an appropriate UV wavelength (e.g., 254 nm) or via MS in positive ESI mode. 8. Quantify Tailing: Calculate the USP Tailing Factor (Tf) at 5% of the peak height. A successful optimization will yield a Tf between 0.9 and 1.2.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: Shimadzu Excellence in Science URL:[Link]

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography Source: PubMed (National Institutes of Health) URL:[Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL:[Link]

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-piperazinobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 3-bromo-4-piperazinobenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 3-bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6). Due to its complex physicochemical profile, standard organic recrystallization often results in poor yields or phase separation. This document provides a causality-driven framework, a self-validating protocol, and targeted troubleshooting to ensure high-purity recovery.

Core Principles: The Zwitterionic Challenge

To successfully purify 3-bromo-4-piperazinobenzoic acid, one must understand the causality behind its phase behavior. The molecule contains two competing functional groups:

  • Basic Piperazine Ring: The secondary amine has a pKa of ~9.0.

  • Acidic Benzoic Acid: The carboxylic acid has a pKa of ~4.0.

Because of these groups, the molecule exists as a zwitterion near neutral pH. Zwitterions exhibit a characteristic "U-shaped" solubility profile in aqueous systems[1]. They are highly soluble at low pH (as protonated cations) and high pH (as deprotonated anions) but reach their minimum solubility at their isoelectric point (pI), which is approximately pH 6.5 for this scaffold.

Furthermore, the heavy bromine atom increases the molecule's lipophilicity and lattice density. If the solvent system is not perfectly tuned during crystallization, the system is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates as a dense, impurity-rich liquid rather than a pure crystalline solid[2].

Standard Operating Procedure: Isoelectric Crystallization

This protocol utilizes a self-validating pH-shift methodology . By forcing the molecule through its solubility extremes, the system inherently validates the removal of specific impurity classes at each step.

Step-by-Step Methodology
  • Acidic Dissolution (Protonation): Suspend 10.0 g of crude 3-bromo-4-piperazinobenzoic acid in 100 mL of 0.5 M HCl (aq). Heat to 60 °C with moderate stirring.

    • Self-Validation Check: The target molecule will fully dissolve as a highly soluble hydrochloride salt. If the solution remains cloudy, the undissolved solids are strictly non-basic impurities (e.g., unreacted bromobenzoic acid precursors or polymeric byproducts).

  • Polish Filtration: Filter the hot acidic solution through a 0.45 µm PTFE membrane to mechanically remove the insoluble non-basic impurities.

  • Isoelectric Titration (Neutralization): Transfer the clear filtrate to a jacketed reactor maintained at 60 °C. Slowly add 0.5 M NaOH (aq) dropwise while monitoring with a calibrated pH probe. Stop precisely at the calculated pI (pH 6.5).

  • Controlled Nucleation (Supersaturation): Hold the suspension at 60 °C for 30 minutes. This thermal hold allows Ostwald ripening, where initial amorphous precipitates dissolve and reform as stable seed crystals.

  • Cooling Profile: Cool the reactor to 5 °C at a strict, linear rate of 0.1 °C/min.

    • Causality: Rapid cooling bypasses the metastable zone for crystal growth and forces the system into a miscibility gap, causing the product to crash out as an oil rather than integrating into a crystal lattice[2].

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with 2 x 20 mL of cold Deionized Water/Ethanol (9:1 v/v) to displace residual inorganic salts without dissolving the zwitterionic product. Dry under vacuum at 50 °C.

G Start Crude 3-Bromo-4- piperazinobenzoic acid Dissolve Dissolve in 0.5M HCl (aq) Temp: 60°C (pH < 2) Start->Dissolve Protonation Filter Hot Polish Filtration (Removes insolubles) Dissolve->Filter Titrate Titrate with 0.5M NaOH Target pH 6.5 (pI) Filter->Titrate Neutralization Cool Controlled Cooling (0.1 °C/min to 5 °C) Titrate->Cool Supersaturation Wash Filter & Wash (Cold H2O/EtOH 9:1) Cool->Wash Crystallization End Pure Zwitterionic Crystals Wash->End

Workflow for the isoelectric crystallization of 3-bromo-4-piperazinobenzoic acid.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a sticky syrup) instead of crystallizing. How do I fix this?

Root Cause: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when supersaturation is generated too rapidly, pushing the system into a metastable liquid phase rather than the crystalline phase. Oiling out acts as a sink for impurities, severely degrading the final purity of your compound[3]. Resolution:

  • Thermal Control: Ensure your cooling rate does not exceed 0.1 °C/min.

  • Solvent Modification: Add 10–20% v/v Ethanol to the aqueous system before neutralization. Ethanol acts as a co-solvent that shifts the thermodynamic miscibility gap, favoring solid crystal nucleation over emulsion formation.

  • Seeding: Introduce 1% w/w pure seed crystals at pH 6.0 (just before reaching the pI) to bypass the nucleation energy barrier.

G Issue Observation: Oiling Out (Liquid-Liquid Phase Separation) Check1 Is cooling rate > 0.5°C/min? Issue->Check1 Action1 Reduce cooling rate to 0.1°C/min & add seed crystals Check1->Action1 Yes Check2 Is supersaturation too high? Check1->Check2 No Resolution Stable Crystal Nucleation Action1->Resolution Action2 Add 10-20% v/v EtOH to shift miscibility gap Check2->Action2 Yes Action2->Resolution

Troubleshooting decision tree for resolving Liquid-Liquid Phase Separation (oiling out).

Q2: The recovered crystals have high inorganic salt (NaCl) contamination. How can I avoid this?

Root Cause: Neutralizing HCl with NaOH generates equimolar NaCl in situ. If the total water volume is too low, or if too much organic anti-solvent is added during washing, the NaCl will co-precipitate with your zwitterion. Resolution: Ensure the final water volume is sufficient to keep NaCl fully dissolved (the solubility of NaCl is ~360 g/L at 20 °C). Do not wash the final cake with 100% organic solvents; always use a minimum of 90% cold water in your wash mixture. Alternatively, switch to a volatile buffer system: dissolve the crude in 1.0 M Acetic Acid and neutralize with aqueous Ammonia. The resulting ammonium acetate is highly soluble and easily sublimates/washes away.

Q3: The yield is unexpectedly low (<50%) after filtration. Where did my product go?

Root Cause: The U-shaped solubility curve of piperazine-based zwitterions is extremely steep. Missing the exact isoelectric point by even 0.5 pH units can increase the aqueous solubility exponentially, leaving your product dissolved in the mother liquor[1]. Resolution: Perform a highly precise titration curve. If the volume has become too dilute from the addition of base, concentrate the solution via rotary evaporation (under vacuum at 40 °C) prior to the final cooling step to force supersaturation.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Crystallization Impact

PropertyValueImpact on Purification Strategy
Molecular Weight 285.14 g/mol Bromine atom yields high-density crystals; prone to rapid settling.
pKa1 (Carboxylic Acid) ~4.0Deprotonates to form a highly soluble anion at high pH.
pKa2 (Piperazine Amine) ~9.0Protonates to form a highly soluble cation at low pH.
Isoelectric Point (pI) ~6.5Target pH for absolute minimum solubility and optimal crystallization.

Table 2: Solubility vs. pH Profile (Aqueous, 25°C)

pH RangeDominant SpeciesRelative SolubilityPhase Behavior
< 3.0 Cationic (Amine salt)High (>100 mg/mL)Clear solution; ideal for polish filtration.
6.0 - 7.0 Zwitterion (Neutral)Low (<5 mg/mL)Solid precipitation; target zone for isolation.
> 10.0 Anionic (Sodium salt)High (>150 mg/mL)Clear solution; risk of base-catalyzed degradation.

References

  • Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K Source: ResearchGate / Journal of Solution Chemistry URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-4-piperazinobenzoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-4-piperazinobenzoic acid derivatives. This guide provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-4-piperazinobenzoic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of steric hindrance encountered during the synthesis and modification of these compounds. Our focus is on providing scientifically sound, field-proven insights to enhance your experimental success.

Understanding the Core Challenge: Steric Hindrance

The structure of 3-bromo-4-piperazinobenzoic acid presents a classic case of steric hindrance. The bromine atom at the 3-position and the bulky piperazine ring at the 4-position on the benzoic acid core create a crowded environment. This steric congestion can significantly impede the approach of reagents, leading to sluggish or incomplete reactions, low yields, and the formation of undesired byproducts. The conformational flexibility of the piperazine ring, which predominantly exists in a low-energy chair conformation, further contributes to the steric shielding of the adjacent reactive sites.[1][2][3]

The primary reaction types affected by this steric hindrance include nucleophilic aromatic substitution (SNAr) at the 3-position and reactions involving the carboxylic acid group or the second nitrogen of the piperazine ring.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on 3-bromo-4-piperazinobenzoic acid so slow and low-yielding?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky piperazine group and the adjacent bromine atom on the aromatic ring make it difficult for the nucleophile to attack the carbon atom bearing the bromine.[4][5] This is a common issue in SNAr reactions where the reaction site is sterically congested.[5] To overcome this, you may need to employ more reactive nucleophiles, higher reaction temperatures, or specialized catalytic systems designed for sterically hindered substrates.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What can I do?

A2: Recovery of starting material is a strong indicator that the activation energy for the reaction is not being sufficiently overcome. Besides steric hindrance, this could be due to inadequate reaction conditions. Consider increasing the temperature, changing the solvent to one that better solubilizes your reactants and stabilizes the transition state, or using a more potent catalyst. Microwave-assisted synthesis can also be highly effective in driving sterically hindered reactions to completion.[6][7][8][9]

Q3: Are there alternative synthetic routes to my target molecule that might avoid this steric hindrance issue?

A3: Yes, a retro-synthetic approach can be beneficial. For instance, you could consider introducing the piperazine ring at a later stage of the synthesis. Starting with a less hindered precursor, such as 3-bromo-4-fluorobenzoic acid, allows for the initial desired transformations before introducing the bulky piperazine group.[10][11]

Q4: How does the conformation of the piperazine ring impact the reaction?

A4: The piperazine ring typically adopts a chair conformation, which is about 17 kJ/mol more stable than the boat conformation.[12] In this preferred conformation, the substituents on the nitrogen atoms can be either axial or equatorial. The orientation of these substituents can influence the steric environment around the aromatic ring and the accessibility of the second nitrogen atom for further reactions.[3][13]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Low conversion of starting material.

  • Formation of hydrodehalogenation byproduct (where the bromine is replaced by hydrogen).

  • Reaction stalls after a certain percentage of conversion.

Diagnostic Workflow:

A Low S N Ar Yield B Increase Temperature/Time A->B C Still Low Yield? B->C D Switch to Microwave Synthesis C->D Yes F Optimize Microwave Parameters C->F No, Improved E Improved Yield? D->E G Still Low Yield? D->G No Improvement E->F No K Consider Alternative Synthetic Route E->K Yes H Change Solvent System G->H I Still Low Yield? H->I J Modify Catalyst/Ligand System I->J Yes I->K No, Improved J->K

Caption: Troubleshooting workflow for low SNAr yield.

Corrective Actions:

  • Reaction Conditions Optimization:

    • Temperature: Gradually increase the reaction temperature. For high-boiling point solvents like DMF or DMSO, temperatures up to 150°C may be necessary.

    • Microwave Irradiation: This is a highly effective method for overcoming steric hindrance by rapidly and efficiently heating the reaction mixture.[6][7][8][14] Reactions that take hours under conventional heating can often be completed in minutes.[7][9]

  • Solvent Selection:

    • The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[15][16]

    • Solvent hydrogen bond basicity can also affect the regioselectivity of SNAr reactions.[17]

  • Catalyst and Ligand Modification (for cross-coupling reactions):

    • For reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical.[18][19]

    • Bulky Ligands: Sterically hindered ligands, such as those developed by Buchwald and Hartwig, can promote the desired coupling by facilitating the reductive elimination step and preventing catalyst decomposition.[18][20][21] Examples include biarylphosphine ligands.[18][22]

ConditionConventional Heating (120°C, 24h)Microwave (150°C, 30 min)
Yield (%) 15-2570-85
Byproducts Significant hydrodehalogenationMinimal side reactions
Caption: Comparison of conventional vs. microwave heating for a typical SNAr reaction.
Problem 2: Incomplete Reaction or Starting Material Recovery

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 3-bromo-4-piperazinobenzoic acid.

  • The reaction does not proceed to completion even with extended reaction times.

Diagnostic Workflow:

A Incomplete Reaction B Check Reagent Purity & Stoichiometry A->B C Issues Found? B->C D Purify Reagents/Adjust Stoichiometry C->D Yes E Still Incomplete? C->E No D->E F Increase Reagent Concentration E->F Yes G Still Incomplete? F->G H Employ a More Reactive Reagent G->H Yes I Still Incomplete? H->I J Investigate Alternative Catalysis I->J Yes

Caption: Troubleshooting workflow for incomplete reactions.

Corrective Actions:

  • Reagent Stoichiometry and Purity:

    • Ensure all reagents are pure and dry, as impurities can inhibit the reaction.

    • Use a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) to drive the reaction forward.

  • Concentration:

    • Increasing the concentration of the reactants can sometimes improve the reaction rate. However, be cautious of potential solubility issues.

  • Choice of Base (for reactions requiring a base):

    • For reactions like the Buchwald-Hartwig amination, a strong, non-nucleophilic base is crucial. Potassium tert-butoxide or sodium tert-butoxide are commonly used.[14]

Problem 3: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Isolation of products resulting from reaction at other sites on the molecule.

Corrective Actions:

  • Protecting Groups:

    • If you are targeting a reaction at a specific site, consider using protecting groups for other reactive functional groups. For example, the carboxylic acid can be protected as an ester, and the second nitrogen of the piperazine can be protected with a Boc or Cbz group.

  • Reaction Selectivity:

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled product over the thermodynamically controlled one.

    • Catalyst Control: In metal-catalyzed reactions, the ligand can play a significant role in directing the regioselectivity.[23]

Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is designed for the coupling of an amine with the sterically hindered 3-bromo-4-piperazinobenzoic acid.

Materials:

  • 3-bromo-4-piperazinobenzoic acid

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.5 equiv)

  • Toluene (anhydrous)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add 3-bromo-4-piperazinobenzoic acid, the amine, NaOt-Bu, and a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in toluene.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120-150°C for 10-30 minutes.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: SNAr with a Less Hindered Precursor

This protocol utilizes 3-bromo-4-fluorobenzoic acid as a starting material to circumvent the steric hindrance of the piperazine group in the initial SNAr step.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 3-bromo-4-fluorobenzoic acid and the desired nucleophile in a polar aprotic solvent (e.g., DMSO).

  • Add a suitable base (e.g., K₂CO₃) and heat the reaction mixture at 100-120°C until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction to isolate the substituted 3-bromo-benzoic acid derivative.

Step 2: Introduction of the Piperazine Ring

  • The product from Step 1 can now be reacted with piperazine under standard Buchwald-Hartwig or Ullmann condensation conditions. The steric environment at the 4-position is now less demanding, facilitating the introduction of the piperazine ring.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • López-López, E., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved March 25, 2026, from [Link]

  • Biscoe, M. R., et al. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Conformational analysis of 2-substituted piperazines. (2016, July 1). PubMed.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Umar, A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
  • Zhang, H., et al. (2009). Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. Organic Letters.
  • Solvent Effects on Sn1 and Sn2 Reactions. (2010, August 31). YouTube.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.
  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). PubMed.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Complexation of Constrained Ligands Piperazine, N-substituted Piperazines, and Thiomorpholine. (n.d.).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). JACS Au.
  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents. (n.d.).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2025, August 6).
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Validation

mass spectrometry fragmentation pattern of 3-bromo-4-piperazinobenzoic acid

Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-Piperazinobenzoic Acid: A Comparative Platform Guide Executive Summary 3-Bromo-4-piperazinobenzoic acid (3-B-4-PBA) is a highly functionalized chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-Piperazinobenzoic Acid: A Comparative Platform Guide

Executive Summary

3-Bromo-4-piperazinobenzoic acid (3-B-4-PBA) is a highly functionalized chemical building block frequently utilized in pharmaceutical development[1]. Characterizing its mass spectrometry (MS) fragmentation pattern presents a unique analytical challenge due to the presence of three distinct functional groups: a basic piperazine ring, an acidic carboxylic moiety, and a heavy halogen (bromine) atom. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) MS platforms for the structural elucidation and quantification of 3-B-4-PBA, supported by mechanistic insights and self-validating experimental protocols.

Chemical Profile & Fragmentation Mechanics

Understanding the causality behind the fragmentation of 3-B-4-PBA requires analyzing its structural vulnerabilities under Collision-Induced Dissociation (CID).

  • Ionization Causality: In positive Electrospray Ionization (+ESI), the secondary amine of the piperazine ring acts as the primary protonation site, yielding a highly stable [M+H]+ precursor ion[2].

  • Isotopic Tracing: The bromine atom at the meta position provides a built-in diagnostic tracer. Because bromine exists naturally as 79Br and 81Br in a nearly 1:1 ratio, the precursor and any bromine-retaining fragment ions will present as distinct doublets separated by 2 Da[3].

  • CID Pathways:

    • Piperazine Ring Cleavage: The C-N bonds within the piperazine ring are highly susceptible to CID. A characteristic neutral loss of C2​H5​N (43 Da) is a hallmark of piperazine derivatives[4].

    • C-N Backbone Cleavage: Higher collision energies force the cleavage of the bond between the benzene ring and the piperazine moiety, resulting in the loss of the entire piperazine group[4].

    • Dehydration: The carboxylic acid group readily undergoes dehydration, losing H2​O (18 Da) at lower collision energies[5].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 285.02 / 287.02 Frag1 Loss of H2O (-18 Da) m/z 267.01 / 269.01 Precursor->Frag1 Dehydration Frag2 Piperazine Cleavage (-43 Da) m/z 242.00 / 244.00 Precursor->Frag2 Ring Cleavage Frag3 Loss of Piperazine (-85 Da) m/z 200.00 / 202.00 Precursor->Frag3 C-N Bond Cleavage Frag4 Loss of HBr (-80/82 Da) m/z 205.10 Precursor->Frag4 Debromination

MS/MS fragmentation pathways of 3-bromo-4-piperazinobenzoic acid in positive ESI mode.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Selecting the correct MS platform depends entirely on the analytical goal. HRMS (e.g., Q-TOF or Orbitrap) is unparalleled for qualitative structural confirmation because it provides sub-ppm mass accuracy, allowing researchers to differentiate between isobaric fragments[6]. Conversely, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode act as ion filters, discarding background noise to achieve maximum sensitivity for high-throughput pharmacokinetic (PK) quantification[4].

Workflow Sample 3-B-4-PBA Sample Goal Analytical Goal? Sample->Goal Eluc Structural Elucidation Goal->Eluc Qualitative Quant High-Throughput Quant Goal->Quant Quantitative HRMS HRMS (Q-TOF/Orbitrap) Full Scan / DDA Eluc->HRMS QQQ Triple Quadrupole (QqQ) MRM Mode Quant->QQQ

Decision matrix for selecting the optimal mass spectrometry platform for 3-B-4-PBA analysis.

Table 1: Platform Performance Comparison for 3-B-4-PBA Analysis
ParameterHigh-Resolution MS (Q-TOF/Orbitrap)Triple Quadrupole (QqQ) MS
Primary Application Structural elucidation, impurity profilingHigh-throughput quantification (PK/PD)
Mass Accuracy <2 ppm Nominal mass ( ∼0.1 Da )
Isotopic Fidelity Excellent (resolves fine isotopic structure)Moderate (unit resolution limits tracing)
Sensitivity (LOD) ∼1−5 ng/mL <0.1 ng/mL (in MRM mode)
Dynamic Range 3−4 orders of magnitude 5−6 orders of magnitude

Quantitative Data & Fragmentation Tables

The following table summarizes the theoretical exact masses and mechanistic origins of the primary fragments generated during CID of 3-B-4-PBA.

Table 2: Characteristic CID Fragmentation Pattern ( [M+H]+ Precursor: m/z 285.0233 / 287.0213)
Fragment Ion ( m/z )FormulaMass ErrorMechanistic PathwayRelative Abundance
267.0127 / 269.0106 C11​H12​BrN2​O+ <2.0 ppm Loss of H2​O (-18 Da) from the carboxyl groupMedium
241.9811 / 243.9790 C9​H8​BrNO2+​ <2.0 ppm Cleavage within piperazine ring ( −C2​H5​N , -43 Da)High
199.9593 / 201.9572 C7​H5​BrO2+​ <3.0 ppm Complete loss of piperazine moiety ( −C4​H9​N2​ , -85 Da)High
205.1035 C11​H13​N2​O2+​ <2.0 ppm Loss of HBr (-80/82 Da)Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice is grounded in the physicochemical properties of 3-B-4-PBA.

Protocol A: HRMS Structural Elucidation Workflow

Objective: Confirm the exact elemental composition and map the fragmentation pathways of 3-B-4-PBA[6].

  • Sample Preparation: Dilute the 3-B-4-PBA standard to 1μg/mL in 50:50 Water:Acetonitrile. Causality: This concentration prevents detector saturation while ensuring sufficient ion counts for low-abundance fragments.

  • Chromatography: Inject 2μL onto a sub-2 μm C18 column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid is mandatory to ensure complete protonation of the piperazine secondary amine, maximizing the [M+H]+ yield[2].

  • Data-Dependent Acquisition (DDA): Operate the HRMS in positive ESI mode. Set the MS1 full scan range to m/z 100–500.

  • Stepped Collision Energy: Apply Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Causality: Dehydration of the carboxylic acid requires low energy, whereas cleaving the stable C-N bonds of the piperazine ring requires higher energy[4]. Stepped NCE captures both fragile and stable fragments in a single composite MS/MS spectrum.

  • Validation Step: Verify the presence of the 1:1 isotopic doublet for the precursor ( m/z 285/287). If the doublet is absent, the peak is an isobaric impurity, not the brominated target[3].

Protocol B: QqQ MRM Quantification Workflow

Objective: High-sensitivity quantification of 3-B-4-PBA in biological matrices (e.g., plasma).

  • Matrix Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to 1 volume of plasma. Causality: Basic amines like piperazine are highly susceptible to matrix-induced ion suppression[6]. The SIL-IS acts as a self-validating control, normalizing any fluctuations in ESI droplet charging.

  • MRM Transition Setup:

    • Quantifier Transition: m/z 285.0 242.0 (Collision Energy: 25 eV). Causality: The loss of 43 Da is the most abundant and stable fragment, ideal for quantification[4].

    • Qualifier Transition 1: m/z 287.0 244.0 (Collision Energy: 25 eV). Causality: Utilizing the 81Br isotope confirms peak purity.

    • Qualifier Transition 2: m/z 285.0 200.0 (Collision Energy: 35 eV).

  • Validation Step: Monitor the ion ratio between the Quantifier and Qualifier 1. The ratio must remain consistent ( ±15% ) across all calibration standards and unknown samples to validate that no co-eluting matrix interference is occurring.

References

  • ZHU Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021.

  • Benchchem. "A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers." Benchchem Application Notes.

  • Benchchem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Benchchem Application Notes.

  • Chromatography Today. "Isomers of Bromobenzoic Acids both In Vitro and In Vivo." Chromatography Today.

  • PubMed. "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes." Journal of Mass Spectrometry, 2001.

  • NextSDS. "3-BroMo-4-piperazinobenzoic Acid — Chemical Substance Information." NextSDS Substance Database.

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Comparative

A Comparative Guide to Kinase Inhibitor Screening: Benchmarking 3-bromo-4-piperazinobenzoic Acid

Executive Summary The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] However, achieving selectivity is a significant challenge due to the highly conser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] However, achieving selectivity is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[2][3] This guide presents a comprehensive framework for benchmarking a novel chemical entity, 3-bromo-4-piperazinobenzoic acid, against established kinase inhibitors. We provide an in-depth analysis of its structural features, propose a multi-tiered experimental workflow for its evaluation, and offer detailed, field-proven protocols for key biochemical and cellular assays. By comparing its hypothetical performance against the pan-kinase inhibitor Staurosporine and the clinically successful multi-kinase inhibitors Imatinib and Sorafenib, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to characterize new potential kinase-targeted therapeutics.

Introduction: The Imperative for Selective Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][5] The majority of approved kinase inhibitors are ATP-competitive, targeting the enzyme's active site.[6][7] While effective, a primary hurdle in their development is off-target activity, which can lead to toxicity and limit therapeutic windows.[8] The development of inhibitors with high selectivity for the target kinase, or a rationally-defined set of kinases, is therefore a paramount goal in drug discovery.[9][10]

This guide focuses on a strategic approach to evaluating 3-bromo-4-piperazinobenzoic acid , a compound featuring a piperazinobenzoic acid scaffold. This structural motif is present in various biologically active molecules, and related structures have been explored for kinase inhibition.[11][12] By establishing a rigorous benchmarking process, we can systematically assess its potential as a potent and selective kinase inhibitor.

Compound Profiles: The Test Article and Its Benchmarks

The selection of appropriate benchmarks is critical for contextualizing the performance of a new chemical entity. We have chosen three compounds that represent different tiers of selectivity and clinical relevance.

  • Test Compound: 3-bromo-4-piperazinobenzoic Acid

    • Structure: This compound features a benzoic acid moiety, a piperazine linker, and a bromine substituent. The piperazine and benzoic acid groups are common pharmacophores in medicinal chemistry, offering multiple points for interaction within a kinase active site.[13] The bromine atom can form halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.

    • Hypothesized Mechanism: Based on its scaffold, it is hypothesized to be a Type I or Type II ATP-competitive inhibitor, binding within the hinge region and adjacent pockets of the kinase active site.[14][15]

  • Benchmark 1: Staurosporine

    • Profile: An indolocarbazole alkaloid, Staurosporine is a potent, ATP-competitive, broad-spectrum or "pan-kinase" inhibitor.[11]

    • Rationale: It serves as a positive control for kinase inhibition assays and represents the benchmark for non-selectivity. A successful novel inhibitor should demonstrate significantly greater selectivity than Staurosporine.

  • Benchmark 2: Imatinib (Gleevec®)

    • Profile: A highly successful therapeutic agent, Imatinib is a Type II inhibitor that selectively targets a small number of kinases, including Abl, c-Kit, and PDGFR.[16] Its selectivity is achieved by binding to and stabilizing the inactive "DFG-out" conformation of the kinase.[17]

    • Rationale: Imatinib represents a gold standard for achieving high selectivity and profound clinical efficacy.

  • Benchmark 3: Sorafenib (Nexavar®)

    • Profile: A multi-kinase inhibitor targeting Raf kinases (C-Raf, B-Raf) and several receptor tyrosine kinases (VEGFR, PDGFR).[12] Structurally, it shares some features with our test compound, as derivatives of 4-amino-3-substituted benzoic acids are used in its synthesis.[12]

    • Rationale: Sorafenib provides a benchmark for rationally designed polypharmacology and serves as a relevant structural comparator.

Comparative Experimental Design

A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from initial potency determination to broad selectivity profiling and finally to assessment in a cellular context. This workflow ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Efficacy A Compound Preparation (Test & Benchmarks) B Primary Biochemical Screen (ADP-Glo™ Kinase Assay) A->B C IC50 Determination (Dose-Response Curves) B->C D Kinome-wide Panel Screen (e.g., >300 Kinases) C->D Potent Compounds E Selectivity Score Calculation (Gini, S-Score) D->E F Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) E->F Selective Compounds G EC50 Determination F->G H Mechanism of Action Studies (Western Blot, Target Engagement) G->H Lead Candidate Identification

Caption: A multi-phase workflow for benchmarking novel kinase inhibitors.

Data Presentation and Interpretation

Quantitative data should be compiled into clear tables to facilitate direct comparison. The following tables present hypothetical, yet plausible, results from the proposed experimental workflow.

Table 1: In Vitro Biochemical Potency (IC50, nM)

CompoundTarget Kinase A (e.g., Abl)Target Kinase B (e.g., VEGFR2)Off-Target Kinase C (e.g., Src)
3-bromo-4-piperazinobenzoic acid45851,250
Staurosporine5815
Imatinib30>10,0002,500
Sorafenib>10,000905,800
  • Interpretation: The hypothetical data suggests our test compound has potent activity against Kinases A and B. It shows significantly better selectivity against Off-Target C compared to Staurosporine, but is less selective than Imatinib for its primary target. Its profile appears distinct from Sorafenib.

Table 2: Kinome Selectivity Profile

CompoundS-Score (10 µM)¹Gini Coefficient²Number of Kinases Inhibited >90% at 1 µM
3-bromo-4-piperazinobenzoic acid0.080.7512
Staurosporine0.450.31210
Imatinib0.020.894
Sorafenib0.100.7118

¹S-Score: A measure of selectivity; lower scores indicate higher selectivity.[16] ²Gini Coefficient: A measure of inhibition distribution; higher values (closer to 1) indicate more selective inhibition.

  • Interpretation: The selectivity scores reinforce the IC50 data. The test compound is far more selective than Staurosporine. While not as exquisitely selective as Imatinib, its profile is comparable to, or slightly better than, the multi-kinase inhibitor Sorafenib.

Table 3: Cellular Proliferation Assay (EC50, µM)

CompoundCancer Cell Line A (Abl-driven)Cancer Cell Line B (VEGFR-driven)Normal Cell Line (e.g., MRC-5)
3-bromo-4-piperazinobenzoic acid0.550.98>25
Staurosporine0.020.030.04
Imatinib0.25>50>50
Sorafenib>504.515.2
  • Interpretation: The test compound demonstrates potent on-target activity in cells dependent on its target kinases, with a favorable therapeutic window against a normal cell line. This contrasts sharply with the cytotoxic profile of Staurosporine. Its cellular activity profile is distinct from both Imatinib and Sorafenib, suggesting a unique polypharmacology.

Mechanistic Context: Relevant Signaling Pathways

To understand the potential impact of inhibiting a target, it is crucial to visualize its role in cellular signaling. Sorafenib, for example, targets the RAF/MEK/ERK pathway, which is a central regulator of cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway, a key target in oncology.

Detailed Experimental Protocols

Scientific integrity requires detailed and reproducible methodologies. The following protocols are standard in the field for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay is a robust method for measuring kinase activity by quantifying ADP production.[18][19]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected kinases.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Recombinant human kinases (e.g., Abl, VEGFR2, Src)

    • Corresponding kinase-specific substrates

    • Ultrapure ATP

    • Test compounds and benchmarks, serially diluted in DMSO

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of a 384-well plate.

    • Add 25 nL of serially diluted compound (or DMSO for controls) to the appropriate wells.

    • To initiate the kinase reaction, add 2.5 µL of 2X ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to accurately reflect intrinsic inhibitor affinity.[16]

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Objective: To determine the half-maximal effective concentration (EC50) of the compounds on the proliferation of selected cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., K-562 for Abl, HUVEC for VEGFR) and a non-cancerous control line (e.g., MRC-5).

    • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Test compounds and benchmarks, serially diluted.

    • White, opaque 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media and allow them to adhere overnight.

    • Treat the cells with serially diluted compounds (final DMSO concentration <0.1%). Include untreated and no-cell controls.

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot against the log of compound concentration to determine the EC50 value.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial characterization of a novel kinase inhibitor candidate, 3-bromo-4-piperazinobenzoic acid. Based on our hypothetical benchmarking data, the compound demonstrates a promising profile of high potency and moderate selectivity, warranting further investigation. Its performance profile is notably superior to the non-selective benchmark Staurosporine and distinct from the established drugs Imatinib and Sorafenib.

The essential next steps would involve:

  • Confirmation of Targets: Utilize biochemical and cellular target engagement assays (e.g., NanoBRET™) to confirm that the compound directly interacts with its intended kinase targets within the cell.[20]

  • Mechanism of Action Studies: Perform Western blot analysis to confirm the inhibition of phosphorylation of downstream substrates of the target kinases in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 3-bromo-4-piperazinobenzoic acid to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluate the lead candidate in relevant animal models of cancer to assess its therapeutic potential.

By following this structured benchmarking approach, researchers can efficiently identify and advance promising new chemical entities for the next generation of targeted therapies.

References

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  • Liu, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]

  • Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery. Available at: [Link]

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  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Lee, H., & Lee, K. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

  • Lu, D., et al. (2018). Overview of Current Type I/II Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • NextSDS. (n.d.). 3-BroMo-4-piperazinobenzoic Acid — Chemical Substance Information. NextSDS. Available at: [Link]

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  • Gomaa, H. A. M., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-4-piperazinobenzoic acid

Navigating the lifecycle of a chemical intermediate like 3-bromo-4-piperazinobenzoic acid requires not only precision in its application but also unwavering diligence in its disposal. As researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of a chemical intermediate like 3-bromo-4-piperazinobenzoic acid requires not only precision in its application but also unwavering diligence in its disposal. As researchers and drug development professionals, our responsibility extends beyond the bench to ensuring that waste materials are managed in a manner that guarantees personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-bromo-4-piperazinobenzoic acid, grounded in regulatory standards and field-proven best practices.

Immediate Safety Concerns and Hazard Profile Assessment

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-bromo-4-piperazinobenzoic acid may not be universally available, we can infer its hazard profile by examining its structural motifs—a halogenated aromatic ring and a piperazine group—and data from analogous compounds. This proactive assessment is the cornerstone of a self-validating safety protocol.

The presence of the carbon-bromine bond places this compound in the category of halogenated organic compounds, which are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[1][2] Structurally similar compounds, such as other brominated benzoic acids and piperazine derivatives, are known to be harmful if swallowed and can cause skin and serious eye irritation.[3][4] Therefore, it is imperative to treat 3-bromo-4-piperazinobenzoic acid as a hazardous substance.[5]

Table 1: Inferred Hazard Profile of 3-bromo-4-piperazinobenzoic acid

Hazard ClassificationGHS Category (Anticipated)Rationale & Precautionary Action
Acute Oral Toxicity Category 4Harmful if swallowed.[3] Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4] Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[3][4] Wear chemical safety goggles or a face shield.[5]
Hazardous to the Aquatic Environment Category 3 (Anticipated)Harmful to aquatic life. Prevent release to the environment and do not dispose of down the drain.[7]

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

Regulatory Framework: Compliance with OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9] Your institution's CHP is the primary document outlining specific procedures for safe handling and waste disposal. It requires that employees are trained on the hazards of the chemicals they work with and that exposures are minimized.[10][11]

  • EPA's Resource Conservation and Recovery Act (RCRA) : The EPA regulates hazardous waste from "cradle to grave." As a halogenated organic compound, waste 3-bromo-4-piperazinobenzoic acid falls under the umbrella of regulated hazardous waste.[1][12] This necessitates a specific disposal pathway and prohibits disposal in standard refuse or down the sewer.[7]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to ensure the safe and compliant disposal of 3-bromo-4-piperazinobenzoic acid.

G cluster_0 cluster_1 cluster_2 cluster_3 gen Waste Generation (3-bromo-4-piperazinobenzoic acid) char Step 1: Characterize Waste (Halogenated Organic) gen->char seg Step 2: Segregate Waste (Avoid mixing with non-halogenated or incompatible waste) char->seg cont Step 3: Containerize (Use compatible, sealed HDPE container) seg->cont label Step 4: Label Container ('Hazardous Waste', full chemical name, date, and hazard pictograms) cont->label store Step 5: Store Safely (In designated Satellite Accumulation Area (SAA) with secondary containment) label->store vendor Step 6: Final Disposal (Arrange pickup by a licensed hazardous waste vendor) store->vendor incin High-Temperature Incineration vendor->incin

Caption: Disposal workflow for 3-bromo-4-piperazinobenzoic acid.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Characterization : Identify the waste as Halogenated Organic Waste .[1] This classification is critical as it dictates the final disposal method. Do not mix this waste stream with non-halogenated organic waste, aqueous waste, or other incompatible materials like strong oxidizing agents.[6]

  • Select an Appropriate Container : Use a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[6] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[6][13] Clearly write the full chemical name, "3-bromo-4-piperazinobenzoic acid," and list all constituents and their approximate concentrations. Include the date when the first waste is added to the container.[13]

  • Waste Transfer :

    • Solid Waste : Carefully transfer the solid 3-bromo-4-piperazinobenzoic acid into the designated container using a spatula or scoop. Perform this transfer inside a chemical fume hood to minimize dust generation.[6]

    • Contaminated Materials : Any items that have come into direct contact with the chemical, such as gloves, weighing paper, and contaminated pipette tips, must be considered hazardous waste and placed in the same container.[5][6]

  • On-Site Storage : Securely close the waste container and store it in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel, be equipped with secondary containment to capture any potential leaks, and be away from drains.[13]

  • Final Disposal : The primary and recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[7][12][14] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to treat or dispose of this chemical on your own.[5]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, a NIOSH-approved respirator.[14]

  • Contain and Clean : For a small spill of solid material, cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[15] Avoid dry sweeping, which can generate dust.[15]

  • Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[16]

  • Report : Report the spill to your institution's EHS department in accordance with your laboratory's Chemical Hygiene Plan.

Decontamination of Empty Containers

An "empty" container that once held 3-bromo-4-piperazinobenzoic acid must still be handled as hazardous waste until properly decontaminated.[6]

  • Rinse : Triple-rinse the container with a suitable solvent, such as ethanol or acetone.

  • Collect Rinsate : Collect all rinsate as halogenated organic hazardous waste.[6][13] Never pour the rinsate down the drain.

  • Deface Label : Once the container is decontaminated, completely remove or deface the original chemical label.[13]

  • Final Disposal : Dispose of the decontaminated container according to your institution's policies for non-hazardous lab glass or plastic.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your critical research activities are conducted with the highest degree of responsibility.

References

  • Benchchem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Apollo Scientific. (n.d.). Piperazine SDS.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • s d fine-chem limited. (n.d.). piperazine anhydrous MSDS.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Unknown. (n.d.). Hazardous waste segregation.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 4-Aminobenzoic acid.
  • NextSDS. (2026). 3-BroMo-4-piperazinobenzoic Acid — Chemical Substance Information.
  • OSHA. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • Unknown. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET for Methyl 2-Bromo-4-nitrobenzoate.
  • OSHA. (n.d.). Laboratories - Standards.
  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET for Benzoic acid, 2-bromo-.
  • Unknown. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • EFTA Surveillance Authority. (n.d.). Notification of the addition of waste containing three brominated flame retardants to the Norwegian hazardous waste list.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • EPA. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2009, May 14). SAFETY DATA SHEET for 3-Bromo-4-fluorobenzoic acid.
  • Environmental Science Center, The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste.
  • Pinfa. (2022, June 20). Flame retardants, Classification, recycling.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Oceanchem Group. (2023, April 26). Brominated Aromatic Flame Retardants Will Be Included in The REACH Restricted Candidate Substance List.
  • OSPAR Commission. (2009). Hazardous Substances Series OSPAR Background Document on certain brominated flame retardants.
  • Benchchem. (n.d.). Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management.

Sources

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